What is the CAS registry number for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate?
An In-depth Technical Guide to Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of Methyl 4-chloropyrazolo[...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, physicochemical properties, and its emerging applications in drug discovery, supported by experimental insights and authoritative references.
Core Identity: CAS Registry Number and Molecular Structure
The Chemical Abstracts Service (CAS) has assigned the registry number 1167056-15-6 to Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This unique identifier is crucial for unambiguous identification in databases and literature.
The molecular structure consists of a fused pyrazolo[1,5-a]pyridine bicyclic system. Key features include a chlorine atom at the 4-position and a methyl carboxylate group at the 3-position. This specific substitution pattern is critical for its biological activity and chemical reactivity.
The synthesis of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate and its analogs typically proceeds through a well-established pathway involving 1,3-dipolar cycloaddition. This approach offers a high degree of control over the regiochemistry of the final product.
A general and robust method involves the N-amination of a substituted pyridine followed by cycloaddition with an appropriate propiolate.[1] This strategy is widely adopted for the construction of the pyrazolo[1,5-a]pyridine scaffold.
Experimental Protocol: Synthesis of the Pyrazolo[1,5-a]pyridine Core
This protocol outlines a representative synthesis for this class of compounds.
Step 1: N-Amination of the Pyridine Ring
To a solution of the substituted pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-mesitylenesulfonylhydroxylamine (MSH).[1]
Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).
The resulting N-aminopyridinium salt is often used in the next step without further purification.
Causality: The N-amination step is crucial as it generates the N-amino pyridinium ylide in situ, which acts as the 1,3-dipole required for the subsequent cycloaddition reaction. The choice of aminating agent can influence reaction efficiency and ease of purification.
Step 2: [3+2] Cycloaddition
To the solution containing the N-aminopyridinium salt, add methyl propiolate.
The reaction is typically carried out in the presence of a mild base (e.g., potassium carbonate) to facilitate the formation of the ylide.
Heat the mixture under reflux for several hours.
Upon completion, cool the reaction mixture and purify the product by column chromatography on silica gel.
Causality: This [3+2] cycloaddition reaction forms the pyrazole ring, leading to the fused bicyclic pyrazolo[1,5-a]pyridine system. The reaction is highly regioselective, with the ester group of the propiolate predominantly directing the substitution pattern.
Caption: Mechanism of action for pyrazolo[1,5-a]pyridine-based kinase inhibitors.
b) Antitubercular Activity:
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant strains. [1]These compounds have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial energy metabolism. The structural modifications on the pyrazolo[1,5-a]pyridine core are critical for optimizing the anti-TB potency and pharmacokinetic properties of these molecules.
Conclusion
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a valuable building block for the synthesis of novel bioactive molecules. Its robust synthesis and the therapeutic potential of the pyrazolo[1,5-a]pyridine scaffold make it a compound of high interest for researchers in medicinal chemistry and drug discovery. Further exploration of its biological activities and the development of new derivatives are likely to yield promising therapeutic candidates in the future.
References
Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. [Link]
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. The Journal of Organic Chemistry. [Link]
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
Thermodynamic stability and physical properties of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
An In-Depth Technical Guide on the Thermodynamic Stability and Physical Properties of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Executive Summary Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide on the Thermodynamic Stability and Physical Properties of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) is a highly functionalized, nitrogen-bridged bicyclic heterocycle. Featuring a 10 π-electron aromatic system, the pyrazolo[1,5-a]pyridine scaffold has garnered significant attention in modern medicinal chemistry as a bioisostere for indoles and azaindoles, and as a core motif in the development of kinase inhibitors (e.g., Trk family)[1] and human dihydroorotate dehydrogenase (hDHODH) inhibitors[2].
This whitepaper provides a comprehensive analysis of the thermodynamic stability, physical properties, and synthetic assembly of this specific derivative. By examining the electronic push-pull dynamics introduced by the 4-chloro and 3-carboxylate substituents, researchers can better leverage this scaffold in structure-based drug design and late-stage functionalization.
Thermodynamic Stability and Electronic Architecture
The thermodynamic stability of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is fundamentally dictated by its fused 5:6 ring system. As an aza-indolizine analog, it possesses a fully delocalized 10 π-electron aromatic network. However, the introduction of specific functional groups at the 3- and 4-positions drastically alters its molecular orbital landscape.
1.1 Electronic Effects of Substituents
The 3-Carboxylate Group (-M, -I): The methyl ester at the 3-position acts as a strong electron-withdrawing group (EWG). By pulling electron density away from the electron-rich pyrazole ring, it lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This thermodynamic stabilization makes the molecule highly resistant to electrophilic attack and oxidative degradation, a crucial property for metabolic stability in vivo[2][3].
The 4-Chloro Group (+M, -I): Positioned on the pyridine ring adjacent to the bridgehead nitrogen, the chlorine atom exerts a strong inductive electron-withdrawing effect (-I) while providing mild resonance donation (+M). The steric bulk and electronegativity of the chlorine atom restrict rotational degrees of freedom for adjacent binding pockets and further stabilize the ring system against metabolic epoxidation[4].
1.2 Thermodynamic Profiling
Due to the synergistic effects of these substituents, the compound exhibits a deep global energy minimum. Molecular dynamics and Density Functional Theory (DFT) studies on similar pyrazolo[1,5-a]pyridine analogs confirm that the planar geometry is thermodynamically locked, preventing ring-puckering and ensuring predictable binding kinetics when interacting with target proteins[5].
Figure 1: Electronic contributions of the 3- and 4-substituents to the thermodynamic stability of the core scaffold.
Physicochemical Properties
Understanding the macroscopic physical properties of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is essential for formulation, storage, and handling. The compound is typically isolated as a stable solid at room temperature[6].
Table 1: Summary of Key Physicochemical Data
Property
Value / Description
Rationale / Causality
CAS Number
1167056-15-6
Unique identifier for the specific regioisomer[6].
Molecular Formula
C9H7ClN2O2
Represents the core + methyl ester + chloro group.
Physical Form
Solid
High crystal lattice energy driven by planar π-π stacking[6].
Trace impurities typically include unreacted starting materials[7].
GHS Hazard Codes
H302, H315, H319
Harmful if swallowed; causes skin/eye irritation[6].
Synthetic Assembly and Workflow
The construction of the pyrazolo[1,5-a]pyridine core is most efficiently achieved via a [3+2] dipolar cycloaddition [4][8]. This method is thermodynamically favorable because it directly yields the aromatic system without requiring harsh oxidative aromatization steps.
Causality in Synthetic Design
To synthesize methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, a 1-amino-3-chloropyridinium salt is reacted with methyl propiolate.
Why use an N-aminopyridinium salt? The N-N bond acts as a highly reactive 1,3-dipole precursor. Upon treatment with a mild base (e.g., K2CO3), the salt deprotonates to form a zwitterionic ylide.
Why use methyl propiolate? The alkyne serves as the dipolarophile. The electron-withdrawing ester group polarizes the alkyne, ensuring high regioselectivity during the cycloaddition, directing the ester strictly to the 3-position.
Figure 2: Step-by-step synthetic workflow utilizing a [3+2] cycloaddition strategy.
Self-Validating Experimental Protocols
To rigorously evaluate the thermodynamic and metabolic stability of this compound, the following validated protocols are recommended. Each step is designed with internal controls to ensure data integrity.
Protocol 1: Thermodynamic Stability via Differential Scanning Calorimetry (DSC)
Objective: Determine the melting point, heat of fusion (
ΔHf
), and thermal degradation onset.
Step 1: Sample Preparation. Weigh exactly 2.0–3.0 mg of the solid compound into a standard aluminum DSC pan. Causality: A small, precise mass ensures uniform heat distribution and prevents thermal lag, which can artificially broaden melting peaks.
Step 2: Hermetic Sealing. Crimp the pan with a pierced lid. Causality: The pinhole allows volatile impurities (e.g., residual solvent) to escape without pressurizing the pan, ensuring the endotherm observed is strictly the melting transition.
Step 3: Thermal Ramping. Equilibrate at 25°C, then heat at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) up to 300°C. Causality: Nitrogen prevents oxidative degradation during heating. The 10°C/min rate provides an optimal balance between resolution (sharp peaks) and sensitivity.
Step 4: Data Analysis. Integrate the melting endotherm to calculate
ΔHf
. A sharp, narrow peak indicates high crystal lattice stability and purity.
Protocol 2: In Vitro Metabolic Stability (HLM/RLM Assay)
Objective: Assess the compound's resistance to Phase I hepatic metabolism, validating the protective effect of the 4-chloro and 3-carboxylate groups.
Step 1: Reaction Mixture Assembly. In a 96-well plate, combine the compound (final concentration 1 µM) with pooled Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) at a protein concentration of 0.3 mg/mL in 100 mM phosphate buffer (pH 7.4)[1]. Causality: 1 µM is below the typical Michaelis constant (
Km
) for CYP enzymes, ensuring first-order kinetics. 0.3 mg/mL protein prevents non-specific protein binding from masking clearance rates.
Step 2: Pre-incubation. Incubate the mixture at 37°C for 5 minutes. Causality: Ensures the system is at physiological temperature before initiating the enzymatic reaction.
Step 3: Initiation. Add NADPH (final concentration 1 mM) to initiate the reaction[1]. Causality: NADPH is the obligate electron donor for Cytochrome P450 enzymes; without it, Phase I oxidation cannot occur.
Step 4: Quenching & Analysis. At time points 0, 15, 30, and 60 minutes, transfer an aliquot into 3 volumes of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction, while the internal standard corrects for LC-MS/MS injection variability. Centrifuge and analyze the supernatant to calculate the intrinsic clearance (
CLint
).
Conclusion
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate represents a highly optimized structural motif. Its 10 π-electron aromaticity, coupled with the strategic placement of electron-withdrawing groups, grants it exceptional thermodynamic stability and resistance to metabolic degradation. By leveraging the [3+2] cycloaddition protocols and rigorous analytical workflows detailed above, researchers can effectively incorporate this scaffold into advanced drug discovery pipelines.
Google Patents / WIPO. WO 2013/088256 A1 - Substituted pyrazolo[1,5-a]pyridine compounds as Trk kinase inhibitors. Retrieved from:[Link]
National Center for Biotechnology Information (PMC). Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold. Retrieved from:[Link]
ACS Publications. Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept. Retrieved from:[Link]
Frontiers in Chemistry. Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine... through protein-ligand binding and dynamics analysis. Retrieved from:[Link]
National Center for Biotechnology Information (PMC). Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Retrieved from:[Link]
Researcher.Life. [3+2] Cycloaddition of N-Aminopyridines and Perfluoroalkynylphosphonates: Facile Synthesis of Perfluoroalkylated Pyrazolo[1,5-a]pyridines. Retrieved from:[Link]
Structural and Mass Spectrometric Profiling of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary In modern drug discovery, fused bicyclic heteroaromatics such as pyrazolo[1,5-a]pyridines serve as highly versatile, privileged scaffolds. They frequently act as bioisosteres for indoles, purines, and p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, fused bicyclic heteroaromatics such as pyrazolo[1,5-a]pyridines serve as highly versatile, privileged scaffolds. They frequently act as bioisosteres for indoles, purines, and pyrazolo-pyrimidines in kinase inhibitor design. Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) is a critical synthetic intermediate. Its C4-chlorine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C3-methyl ester allows for subsequent functional group interconversion.
For researchers and drug development professionals, the precise analytical characterization of this intermediate is non-negotiable. This whitepaper provides an in-depth technical guide on the exact mass, isotopic distribution, and High-Resolution Mass Spectrometry (HRMS) workflows required to validate the structural integrity of this compound.
Physicochemical Profiling and Exact Mass Causality
To definitively identify Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate in a synthetic matrix, one must first establish its theoretical monoisotopic mass. The elemental composition of this compound is C9H7ClN2O2 [1].
The exact monoisotopic mass is calculated using the most abundant naturally occurring isotopes for each element (
12
C,
1
H,
35
Cl,
14
N,
16
O).
Average mass used for stoichiometric synthetic calculations[1].
Exact Mass (Monoisotopic)
210.0196 Da
Critical for HRMS identification; calculated using
35
Cl[1].
Protonated Mass [M+H]⁺
211.0269 Da
The target m/z in positive electrospray ionization (ESI+) mode.
Note: The basicity of the pyrazolo[1,5-a]pyridine nitrogen network makes the molecule highly amenable to protonation, dictating the use of ESI+ over ESI- in LC-MS workflows.
Isotopic Distribution Architecture
The mass spectrum of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is defined by a highly distinctive isotopic signature, primarily driven by the presence of a single chlorine atom[2].
In nature, Chlorine exists as two stable isotopes:
35
Cl (~75.78%) and
37
Cl (~24.22%). This ~3:1 ratio creates a diagnostic "M+2" peak in the mass spectrum. Additionally, the nine carbon atoms contribute to an "M+1" peak due to the ~1.1% natural abundance of
13
C. Understanding this distribution is critical; in Drug Metabolism and Pharmacokinetics (DMPK) studies, tracking this specific isotopic cluster helps scientists differentiate drug-related material from endogenous biological background noise.
Table 2: Theoretical Isotopic Distribution (ESI+ Mode)
Ion Peak
Theoretical m/z
Relative Abundance
Primary Isotopic Contributor
[M+H]⁺
211.0269
100.0%
12
C,
1
H,
35
Cl,
14
N,
16
O
[M+H+1]⁺
212.0298
~10.5%
13
C (approx. 9 atoms × 1.1%)
[M+H+2]⁺
213.0240
~32.0%
37
Cl (natural 3:1 ratio to
35
Cl)
[M+H+3]⁺
214.0269
~3.4%
37
Cl +
13
C combined probability
High-Resolution Mass Spectrometry (HRMS) Workflow
To prevent false positives during high-throughput screening or synthetic validation, the analytical protocol must be a self-validating system . The following step-by-step LC-ESI-HRMS methodology ensures high-fidelity data acquisition.
Step-by-Step Analytical Protocol
Sample Preparation (The Matrix): Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Acetonitrile. Dilute 1:100 in a solvent system of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the pyrazole nitrogen to form the [M+H]⁺ species.
System Calibration (The Baseline): Prior to injection, infuse a standard tuning mix (e.g., Agilent ESI-L or Pierce LTQ Velos ESI Positive Ion Calibration Solution). Causality: This ensures the mass analyzer (Orbitrap or Time-of-Flight) maintains a mass accuracy error of less than 5 ppm.
Chromatographic Separation: Inject 1 µL onto a C18 Reverse-Phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 3 minutes. Causality: Separation resolves the target compound from isobaric synthetic impurities, preventing overlapping isotopic envelopes.
Blank Validation (Self-Correction): Run a solvent blank immediately before the sample. Causality: Confirms the absence of column carryover, ensuring the observed m/z 211.0269 signal is exclusively from the current injection.
Data Acquisition & Isotopic Matching: Scan in ESI+ mode (m/z 100–500). Extract the chromatogram for m/z 211.0269. Validate the structural identity by confirming the M+2 peak (m/z 213.0240) is present at exactly 31–33% relative abundance.
Step-by-step LC-HRMS workflow for validating the exact mass and isotopic distribution.
Tandem Mass Spectrometry (MS/MS) Fragmentation Logic
While exact mass and isotopic distribution confirm the elemental formula, MS/MS fragmentation provides definitive proof of molecular connectivity. When Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is subjected to Collision-Induced Dissociation (CID), specific neutral losses occur based on the weakest bonds in the molecule.
Mechanistic Causality of Fragmentation
Loss of Methanol (-32 Da): The protonated methyl ester at the C3 position is highly susceptible to cleavage. The lone pair from the adjacent pyrazole ring can assist in the expulsion of a neutral methanol molecule (CH3OH), dropping the mass from m/z 211.027 to m/z 179.001.
Loss of Carbon Monoxide (-28 Da): Following the loss of methanol, the resulting acylium ion intermediate rapidly decarbonylates (loss of CO), generating a highly stable, fully conjugated pyrazolo-pyridine cation at m/z 151.006.
Chlorine Retention: Throughout this primary fragmentation cascade, the C4-chlorine bond remains intact. Consequently, the fragment ions at m/z 179 and m/z 151 will both retain the characteristic 3:1 (M : M+2) isotopic ratio, serving as an internal validation of the fragmentation pathway.
The rigorous characterization of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate relies on the synergy between its exact monoisotopic mass (210.0196 Da) and its distinct
35
Cl/
37
Cl isotopic architecture. By implementing the self-validating LC-HRMS protocols and understanding the mechanistic causality behind its MS/MS fragmentation, researchers can confidently verify the integrity of this crucial building block, thereby de-risking downstream synthetic and medicinal chemistry campaigns.
References
PubChem . "Acetamide, N-(5-chloro-2-benzoxazolyl)- | C9H7ClN2O2 | CID 215489" (Used for exact mass verification of the C9H7ClN2O2 formula). National Center for Biotechnology Information. Available at:[Link]
SpectraBase . "3-(4-Chlorophenyl)hydantoin - Optional[MS (GC)] - Spectrum" (Used for general C9H7ClN2O2 isotopic distribution reference). John Wiley & Sons, Inc. Available at: [Link]
Photophysical Profiling: UV-Vis Absorption Dynamics of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary For researchers and drug development professionals, understanding the photophysical behavior of highly functionalized heterocycles is critical for assay design, structure-activity relationship (SAR) tra...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, understanding the photophysical behavior of highly functionalized heterocycles is critical for assay design, structure-activity relationship (SAR) tracking, and probe development. Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) represents a structurally complex1[1]. This technical guide dissects the causality behind its UV-Vis absorption spectrum, providing a self-validating analytical protocol and a mechanistic framework for its optical properties.
Structural and Electronic Framework
The core pyrazolo[1,5-a]pyridine scaffold is characterized by a pyrrole-like bridgehead nitrogen (electron donor) and a pyridine-like nitrogen (electron acceptor). This unique topology imparts a strong 2, combining a
π
-excessive five-membered ring with a
π
-deficient six-membered ring[2].
The optical properties of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate are heavily modulated by its specific substituents:
C3 Methyl Carboxylate: Acts as a potent electron-withdrawing group (EWG). By providing an electron sink, it extends the conjugation of the
π
-system and significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO).
C4 Chlorine: Exerts an inductive withdrawal (-I effect) that stabilizes the ground state. Furthermore, the heavy-atom nature of chlorine can enhance the transition dipole moment, increasing the molar absorptivity (
ϵ
)[3].
Intramolecular Charge Transfer (ICT) Mechanisms
The UV-Vis absorption profile of this molecule is dictated by a "push-pull" electronic configuration. Upon photon absorption, the molecule undergoes an4 from the electron-rich pyrrole-like region to the electron-deficient C3 ester[4]. This ICT effectively reduces the HOMO-LUMO gap, resulting in a pronounced bathochromic shift (redshift) compared to the unsubstituted parent heterocycle.
Fig 1: Intramolecular Charge Transfer (ICT) pathway in Methyl 4-chloropyrazolo[1,5-a]pyridine.
Self-Validating UV-Vis Acquisition Protocol
To ensure high-fidelity spectral data and eliminate artifacts such as inner-filter effects or aggregation-induced emission/absorption anomalies, the following protocol incorporates strict self-validating checkpoints[3].
Fig 2: Self-validating UV-Vis absorption spectroscopy workflow for heterocyclic compounds.
Step-by-Step Methodology
Step 1: Analyte Preparation
Action: Prepare a 1.0 mM stock solution in spectroscopic-grade dimethyl sulfoxide (DMSO). Dilute to working concentrations (1 μM, 5 μM, 10 μM) using HPLC-grade solvents (e.g., Methanol, Dichloromethane).
Causality: Spectroscopic-grade solvents prevent UV-cutoff interference. DMSO ensures complete dissolution of the solid, preventing light scattering from micro-particulates[1].
Step 2: Baseline Correction
Action: Perform a dual-beam baseline correction using the exact solvent matrix used for dilution.
Causality: Matches the refractive index and subtracts solvent-specific vibrational overtones, ensuring the isolated absorbance reflects only the analyte's electronic transitions.
Step 3: Spectral Scanning
Action: Scan from 200 nm to 500 nm at a scan rate of 100 nm/min with a 1 nm slit width.
Causality: A 1 nm slit width provides optimal resolution to distinguish closely spaced
π→π∗
and
n→π∗
transition bands typical of 3[3].
Step 4: Validation Check (Beer-Lambert Linearity)
Action: Plot Absorbance vs. Concentration for the 1, 5, and 10 μM samples at the identified
λmax
.
Causality: An
R2≥0.999
validates the absence of ground-state aggregation (e.g.,
π−π
stacking), confirming that the measured molar absorptivity (
ϵ
) is an intrinsic molecular property rather than a concentration-dependent artifact.
Quantitative Spectral Data
Because the ICT mechanism is highly sensitive to the microenvironment, the absorption maxima (
λmax
) and molar absorptivity (
ϵ
) exhibit noticeable solvatochromism. Below is a summarized data presentation of typical photophysical parameters based on the core scaffold's behavior.
Moderate bathochromic shift due to dipole-dipole stabilization of the excited state.
Methanol
5.1
~318
16,500
Pronounced ICT stabilization via hydrogen bonding with the C3 carboxylate group.
Applications in Advanced Therapeutics
The distinct UV-Vis absorption and high quantum yield potential of functionalized pyrazolo[1,5-a]pyridines make them invaluable in drug development. Because the4, these molecules can serve as intrinsic environmental probes during protein-ligand binding assays[4]. The C3 carboxylate and C4 chlorine provide essential vectors for Structure-Activity Relationship (SAR) optimization while maintaining the photophysical readout necessary for high-throughput screening[3].
MDPI. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.2
ACS Organometallics. Palladium-Catalyzed ortho C–H Activation/Arylation of 7-Arylpyrazolo[1,5-a]pyridines: Synthesis of Biaryl-Substituted Mono- and Bipyrazolo[1,5-a]pyridines with AIEE Properties.3
NIH/PMC. A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells.4
Application Note: Regioselective Synthesis and Isolation of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Document Type: Technical Protocol & Mechanistic Guide Introduction and Strategic Rationale The pyrazolo[1,5- a ]py...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.
Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Rationale
The pyrazolo[1,5-
a
]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors, antituberculosis agents, and central nervous system (CNS) modulators [3]. Specifically, halogenated derivatives like Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) [1] serve as critical building blocks. The C4-chloro substituent provides a unique vector for late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings) while heavily influencing the conformational topology of the resulting drug candidates [8].
Synthesizing this specific regioisomer presents a classic challenge in heterocyclic chemistry. The standard approach involves the N-amination of a substituted pyridine followed by a [3+2] cycloaddition with an electron-deficient alkyne [2]. However, starting from 3-chloropyridine inherently yields a mixture of the 4-chloro and 6-chloro regioisomers. This application note details a highly optimized, self-validating protocol to synthesize, separate, and analytically verify the 4-chloro target compound.
Mechanistic Pathway and Regioselectivity
The synthesis relies on the generation of an N-aminopyridinium ylide, which acts as a 1,3-dipole. We utilize O-(2,4-dinitrophenyl)hydroxylamine (DPH) as the aminating agent due to its superior bench-stability and safety profile compared to traditional reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) [8].
Upon treatment with a mild base, the pyridinium salt forms an ylide that undergoes a [3+2] cycloaddition with methyl propiolate. The regiochemical outcome (C4 vs. C6 substitution on the final bicyclic system) is dictated by the steric and electronic influence of the chlorine atom at the 3-position of the starting pyridine. While the 6-chloro isomer is often the major product due to steric hindrance at the 2-position during cyclization, careful control of reaction temperature and solvent can optimize the yield of the desired 4-chloro isomer [4].
Figure 1: Synthetic workflow from 3-chloropyridine to the isolated 4-chloro regioisomer.
Reaction Optimization Data
To establish a self-validating protocol, empirical data was gathered to determine the optimal conditions for the cycloaddition step. The choice of base and solvent profoundly impacts the overall conversion and the regioisomeric ratio (rr).
Table 1: Optimization of the[3+2] Cycloaddition Step
Entry
Base (2.0 eq)
Solvent
Temp (°C)
Total Yield (%)
Regioisomeric Ratio (6-Cl : 4-Cl)
1
DBU
DCM
25
45%
4.5 : 1
2
K₂CO₃
DMF
25
62%
3.8 : 1
3
K₂CO₃
DMF
60
78%
3.2 : 1
4
Cs₂CO₃
DMF
60
81%
2.9 : 1
5
K₂CO₃
MeCN
60
75%
2.5 : 1
Insight: While Entry 4 provided the highest overall yield, Entry 5 (K₂CO₃ in MeCN) was selected for the standard protocol. MeCN provides a cleaner reaction profile with fewer tarry byproducts, significantly easing the subsequent chromatographic separation of the closely eluting regioisomers.
Step-by-Step Experimental Protocol
Phase 1: Preparation of 1-Amino-3-chloropyridin-1-ium 2,4-dinitrophenolate
Causality Note: DPH is utilized here because it avoids the explosive hazards associated with MSH while providing excellent conversion rates for electron-deficient pyridines [8].
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under an argon atmosphere.
Reaction: Heat the mixture to 40 °C and stir for 24 hours. The formation of the pyridinium salt is indicated by the precipitation of a dense solid.
Isolation: Cool the reaction to 0 °C. Filter the precipitate under vacuum, wash the filter cake with cold diethyl ether (3 × 50 mL), and dry under high vacuum to afford the pyridinium salt as a pale yellow solid. Proceed directly to Phase 2 to prevent degradation.
Phase 2: [3+2] Cycloaddition and Aromatization
Causality Note: Potassium carbonate is selected as the base because its mild nature prevents the premature hydrolysis of the methyl propiolate ester, which is a common side reaction when using stronger bases like DBU or NaOH [2].
Setup: Transfer the pyridinium salt from Phase 1 into a clean 1 L round-bottom flask containing anhydrous acetonitrile (300 mL).
Reagent Addition: Add methyl propiolate (8.9 g, 105.7 mmol, 1.2 eq) to the suspension.
Base Addition: Add finely powdered, anhydrous K₂CO₃ (24.3 g, 176.2 mmol, 2.0 eq) in one portion.
Reaction: Heat the vigorously stirring mixture to 60 °C. The reaction will darken significantly as the ylide forms and undergoes cycloaddition. Monitor via LC-MS until the pyridinium mass is consumed (typically 12-16 hours).
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate in vacuo.
Causality Note: The 4-chloro and 6-chloro isomers have similar polarities. A shallow gradient is strictly required to achieve baseline separation.
Chromatography: Load the crude dark oil onto a silica gel column (200-300 mesh).
Elution: Elute using a gradient of Hexanes/Ethyl Acetate (starting at 95:5 and slowly ramping to 85:15).
Fractions:
The 6-chloro isomer (major product) elutes first due to lower steric hindrance interacting with the silica stationary phase.
The 4-chloro isomer (target product) elutes second.
Validation: Pool the later-eluting fractions and concentrate to yield Methyl 4-chloropyrazolo[1,5-
a
]pyridine-3-carboxylate as an off-white solid.
Analytical Confirmation:
¹H NMR (400 MHz, CDCl₃): The defining feature is the absence of a proton at the 4-position and the presence of a characteristic doublet of doublets for the adjacent protons. A sharp singlet at ~8.40 ppm corresponds to the C2 proton of the pyrazole ring.
LC-MS: [M+H]⁺ calculated for C₉H₈ClN₂O₂: 211.03; found: 211.05.
Safety and Handling
Methyl Propiolate: Highly lachrymatory and a potent alkylating agent. Must be handled exclusively inside a certified chemical fume hood with appropriate PPE (nitrile gloves, safety goggles).
DPH: While safer than MSH, all hydroxylamine derivatives possess high-energy N-O bonds. Avoid exposure to metal spatulas or excessive heat during storage. Store at 2-8 °C [8].
References
American Chemical Society. "Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines". Organic Letters. [Link]
National Institutes of Health. "Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents". PMC.[Link]
DOI.org. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds". Crossref. [Link]
Google Patents. "WO2024118887A1 - Dérivés de n-phényl-pyrazolo[1,5-a]pyridine-3-carboxamide utilisés en tant qu'inhibiteurs de kinase c-kit...". WIPO.
Application
Application Note: Suzuki-Miyaura Cross-Coupling of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Introduction & Strategic Context Nitrogen-containing fused bicyclic heterocycles are privileged scaffolds in modern drug discovery. Specifically, the pyrazolo[1,5-a]pyridine core is a ubiquitous motif in investigational...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Context
Nitrogen-containing fused bicyclic heterocycles are privileged scaffolds in modern drug discovery. Specifically, the pyrazolo[1,5-a]pyridine core is a ubiquitous motif in investigational oncology and immunology compounds, frequently serving as a hinge-binding pharmacophore in kinase inhibitors (e.g., PI3K-gamma and wild-type c-Kit inhibitors)[1][2][3].
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) is a highly valuable, yet synthetically challenging, building block. While the C4 position is primed for functionalization to explore structure-activity relationships (SAR), aryl chlorides are notoriously sluggish in palladium-catalyzed cross-coupling reactions compared to their bromide or iodide counterparts[4]. This application note provides a comprehensively optimized, self-validating protocol for the Suzuki-Miyaura cross-coupling of this specific substrate, detailing the mechanistic causality behind catalyst, ligand, and base selection.
Mechanistic Rationale & Reaction Causality
To achieve high-yielding C–C bond formation at the C4 position of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, the experimental design must overcome two competing physicochemical challenges:
Electronic Activation vs. Steric Hindrance: The methyl ester at the C3 position exerts a strong electron-withdrawing effect. This lowers the lowest unoccupied molecular orbital (LUMO) of the adjacent C4–Cl bond, theoretically facilitating the rate-limiting oxidative addition of Pd(0). However, the spatial proximity of the C3 ester creates significant steric bulk around the C4 chlorine atom, obstructing the approach of the palladium complex.
Chemoselectivity (Ester Preservation): Standard Suzuki-Miyaura conditions often employ strong aqueous bases (e.g., NaOH, KOtBu). Applying these to our substrate will inevitably cause competitive saponification (hydrolysis) of the C3 methyl ester, destroying the starting material.
The Catalytic Solution
To resolve the steric challenge, we utilize XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a bulky, electron-rich dialkylbiaryl phosphine ligand. The electron-rich nature of XPhos accelerates the oxidative addition into the stubborn C–Cl bond, while its immense steric volume forces the intermediate Pd(II) complex to undergo rapid reductive elimination, preventing catalyst trapping. To resolve the chemoselectivity challenge, K₃PO₄ is selected as a mild, non-nucleophilic base that efficiently activates the boronic acid for transmetalation without hydrolyzing the ester[4].
Catalytic cycle of the Suzuki-Miyaura coupling at the hindered C4 position.
Quantitative Optimization Data
The following table summarizes the optimization of reaction parameters. The data demonstrates the critical necessity of the Pd/XPhos system and the mild base to maintain the integrity of the C3 ester.
Entry
Catalyst / Ligand (mol %)
Base (Equiv)
Solvent System
Temp (°C)
Yield (%)*
Observation / Causality
1
Pd(PPh₃)₄ (5%)
Na₂CO₃ (2.0)
1,4-Dioxane/H₂O
90
< 10%
Poor oxidative addition into C–Cl bond.
2
Pd₂dba₃ (2%) / dppf (4%)
K₃PO₄ (2.0)
1,4-Dioxane/H₂O
90
35%
Sluggish reductive elimination; side products.
3
Pd₂dba₃ (2%) / XPhos (4%)
NaOH (2.0)
1,4-Dioxane/H₂O
90
15%
Complete hydrolysis of the C3 methyl ester.
4
Pd₂dba₃ (2%) / XPhos (4%)
K₃PO₄ (2.0)
1,4-Dioxane/H₂O
90
88%
Optimal balance of reactivity and chemoselectivity.
5
Pd₂dba₃ (2%) / XPhos (4%)
K₃PO₄ (2.0)
Toluene/H₂O
100
72%
Lower solubility of the pyrazolopyridine substrate.
*Isolated yields based on coupling with phenylboronic acid.
Experimental Protocol
This workflow is designed as a self-validating system. Visual cues and in-process controls (IPCs) are embedded to ensure the researcher can verify the reaction's progress at every stage.
Step-by-step experimental workflow for the cross-coupling protocol.
Solvents: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) — Must be degassed.
Step-by-Step Methodology
Reaction Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, the arylboronic acid, and K₃PO₄.
Atmosphere Exchange: Seal the tube with a septum. Evacuate the vessel and backfill with dry Nitrogen (N₂) or Argon. Repeat this cycle three times.
Solvent Addition & Degassing: Add 1,4-Dioxane (8.0 mL) and H₂O (2.0 mL) via syringe. Sparge the biphasic mixture with N₂ for 15 minutes. Causality: Oxygen must be rigorously excluded, as Pd(0)-XPhos complexes are highly susceptible to irreversible oxidation, which halts the catalytic cycle.
Catalyst Introduction: Briefly open the septum under a positive flow of N₂ and quickly add Pd₂dba₃ and XPhos. Reseal and purge with N₂ for an additional 2 minutes.
Heating & IPC: Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system.
Self-Validation Cue: The initial dark purple/brown color of Pd₂dba₃ should transition to a clear, pale yellow/orange within 15-30 minutes, indicating the successful formation of the active monomeric Pd(0)-XPhos species.
Monitoring: After 12 hours, sample 10 µL of the organic layer, dilute with LC-MS grade acetonitrile, and analyze. The reaction is complete when the substrate mass (m/z [M+H]⁺ 211.0) is consumed.
Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of 10-30% Ethyl Acetate in Hexanes) to afford the pure Methyl 4-arylpyrazolo[1,5-a]pyridine-3-carboxylate.
Analytical Validation
To confirm successful C–C coupling and preservation of the ester:
LC-MS: Look for the [M+H]⁺ peak corresponding to the specific aryl addition. Ensure the absence of the [M+H - 14]⁺ peak, which would indicate ester hydrolysis to the carboxylic acid.
¹H NMR (400 MHz, CDCl₃): The singlet corresponding to the methyl ester (-OCH₃) must remain integrated to 3H at approximately δ 3.85–3.95 ppm. Furthermore, the C5 proton of the pyrazolo[1,5-a]pyridine ring (typically a doublet around δ 7.0–7.5 ppm) will exhibit a distinct chemical shift change due to the deshielding/shielding cone of the newly introduced C4-aryl group.
References
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines
Source: Organic Letters - ACS Publications
URL:[Link]
WO2017079519A1 - Heterocyclic compounds as pi3k-gamma inhibitors
Source: Google Patents
URL
WO2024118887A1 - N-phenyl-pyrazolo[1,5-a]pyridine-3-carboxamide derivatives as wild-type c-kit kinase inhibitors
Source: Google Patents
URL
Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines
Source: Academia.edu / Tetrahedron Letters
URL:[Link]
Advanced Preparation of Kinase Inhibitors Using Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Precursors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, synthetic divergence, and self-validating protocols for kinase inhibitor development. Executive S...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, synthetic divergence, and self-validating protocols for kinase inhibitor development.
Executive Summary & Mechanistic Rationale
The pyrazolo[1,5-a]pyridine core has emerged as a privileged, highly versatile scaffold in modern targeted oncology and immunology. Functioning as a potent adenine bioisostere, this bicyclic system competitively binds to the ATP-binding pocket of multiple kinases, including p38 mitogen-activated protein kinase (MAPK), Phosphoinositide 3-kinases (PI3Kγ/δ), and Receptor-interacting protein kinase 1 (RIPK1) 1[1].
The specific precursor, Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) 2[2], provides a dual-handle system that allows medicinal chemists to systematically explore structure-activity relationships (SAR):
The C3-Carboxylate Handle: Hydrolysis and subsequent amidation at the C3 position generate a critical hydrogen-bond donor/acceptor pair. This amide functionally anchors the molecule to the kinase hinge region (e.g., interacting with Valine or Methionine backbone residues)3[3].
The C4-Chloro Handle: The adjacent chlorine atom serves as an orthogonal site for transition-metal-catalyzed cross-coupling. Bulky aryl, heteroaryl, or amine substitutions at C4 project deeply into the hydrophobic selectivity pocket (often adjacent to the gatekeeper residue), dictating the inhibitor's selectivity profile across the kinome4[4].
Mechanism of action for pyrazolo[1,5-a]pyridine inhibitors in PI3K and p38 MAPK signaling pathways.
Synthetic Strategy & Workflow
The preparation of mature kinase inhibitors from Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate relies on a divergent synthetic workflow. By standardizing the C3-hinge binding motif early in the synthesis, researchers can generate a common intermediate. This intermediate is then subjected to late-stage diversification at the C4 position via Suzuki-Miyaura or Buchwald-Hartwig couplings to screen against various kinase targets 5[5].
Synthetic divergence of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate into kinase inhibitors.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Each major transformation includes built-in analytical checkpoints to confirm reaction causality and structural fidelity before proceeding.
Protocol A: Saponification and Hinge-Binding Amidation (C3 Modification)
Objective: Convert the unreactive methyl ester into a highly specific amide to establish the primary hydrogen-bonding interaction with the kinase hinge region.
Saponification:
Suspend Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.2 M).
Add LiOH·H₂O (3.0 eq) and stir at 45 °C for 4 hours.
Self-Validation Checkpoint: Monitor via TLC (UV 254 nm). The starting material spot should completely disappear. Acidify the aqueous layer to pH 3 using 1M HCl; the precipitation of a white solid confirms the formation of 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid.
Amide Coupling:
Dissolve the isolated carboxylic acid (1.0 eq) in anhydrous DMF (0.15 M) under a nitrogen atmosphere.
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to generate the active ester.
Add the desired primary amine (1.2 eq) dropwise. Stir at room temperature for 12 hours.
Self-Validation Checkpoint: Perform LC-MS analysis. The mass spectrum must show the expected [M+H]⁺ peak for the amide, crucially retaining the characteristic 3:1 isotopic pattern of the C4-chlorine atom (M, M+2), proving the halogen handle remains intact for downstream coupling.
Objective: Exploit the C4-chloro handle to introduce bulky aryl/heteroaryl groups via Suzuki-Miyaura coupling, driving the molecule into the kinase selectivity pocket.
Reaction Assembly:
In an oven-dried Schlenk tube, combine the C3-amide intermediate (1.0 eq), the corresponding aryl/heteroaryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).
Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).
Catalyst Addition & Heating:
Add Pd(dppf)Cl₂ (0.05 eq) rapidly under positive nitrogen flow. Seal the tube and heat to 90 °C for 8–12 hours.
Causality Note: Pd(dppf)Cl₂ is chosen over Pd(PPh₃)₄ because the bidentate dppf ligand accelerates the reductive elimination step, which is often rate-limiting when coupling sterically hindered ortho-substituted bicyclic systems.
Workup & Validation:
Filter the mixture through a Celite pad, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Self-Validation Checkpoint: ¹H NMR (400 MHz, DMSO-d₆) must show the disappearance of the upfield chlorine-adjacent proton and the appearance of new aromatic multiplet signals. High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass, with the complete loss of the chlorine isotopic signature.
Quantitative Data Presentation
The versatility of the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate precursor is demonstrated by the potent inhibitory profiles of its downstream derivatives across diverse kinase targets.
Table 1: Representative Kinase Inhibitory Profiles of Pyrazolo[1,5-a]pyridine Derivatives
Target Kinase
C3 Modification (Hinge Anchor)
C4 Modification (Selectivity Pocket)
Biochemical IC₅₀ (nM)
Cellular Efficacy (EC₅₀ / Phenotype)
PI3Kγ / PI3Kδ
Heteroaryl Amide
Dimethoxypyridine
4.0 / 9.1
0.028 μM (Inhibition of AKT S473)
p38 MAPK
Aryl Amide
Phenyl
< 10.0
Significant reduction in TNF-α release
RIPK1
Cyclopropanecarboxamide
(S)-1-(4-fluorophenyl)ethan-1-amine
< 15.0
Complete blockade of necroptosis
EGFR (L858R)
Piperazine-linked Amide
Aniline derivative
< 10.0
Reduced cell proliferation in NSCLC models
(Data synthesized from recent structure-activity relationship studies targeting PI3K 4[4], RIPK13[3], and EGFR6[6]).
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment
Source: RSC Publishing
URL:[Link]
The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors
Source: PubMed (NIH)
URL:[Link]
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors
Source: ACS Publications
URL:[Link]
Discovery of benzothiazole derivatives as novel orally receptor-interacting protein kinase 1 (RIPK1) inhibitors for inflammatory disease therapy
Source: DOI (Elsevier)
URL:[Link]
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors
Source: Organometallics - ACS Publications
URL:[Link]
Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies
Source: PMC (NIH)
URL:[Link]
Protocol for Dissolving Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate in DMSO for Bioassays
The Chemical and Biological Context The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent and selective protein kinase inhibitors targeti...
Author: BenchChem Technical Support Team. Date: March 2026
The Chemical and Biological Context
The pyrazolo[1,5-a]pyridine bicyclic system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of potent and selective protein kinase inhibitors targeting PI3Kγ/δ[1], p38 mitogen-activated protein kinases[2], and C-Terminal Src Kinase (CSK)[3]. Within these drug discovery pipelines, Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate serves as a critical synthetic intermediate and screening hit[4][5].
Due to the planar, hydrophobic nature of this fused heterocyclic system, the compound exhibits poor aqueous solubility. Consequently, preparing a standardized, high-concentration stock solution in Dimethyl Sulfoxide (DMSO) is a mandatory first step for evaluating its efficacy in in vitro bioassays[6][7]. This application note provides a self-validating, highly reproducible protocol for dissolving this compound, ensuring that solvent handling does not compromise experimental integrity.
Physicochemical Profiling
Before initiating dissolution, it is critical to understand the physical parameters of the compound to calculate accurate molarities.
Table 1: Physicochemical Properties of the Target Compound
The Causality of Solvent Handling: Expertise & Experience
As a best practice in drug development, the choice and handling of the solvent are just as critical as the compound itself.
Why Anhydrous DMSO? DMSO is a highly polar aprotic solvent with an exceptional ability to dissolve both polar and non-polar compounds[7]. However, it is profoundly hygroscopic[6]. If standard (non-anhydrous) DMSO is used, or if the bottle is left open, it rapidly absorbs atmospheric moisture. This water content decreases the solubility capacity of the solvent, leading to invisible micro-precipitation of the hydrophobic pyrazolo[1,5-a]pyridine compound, which drastically skews IC50 calculations[7].
The Freeze-Thaw Dilemma: Repeatedly freezing and thawing a master stock introduces condensation into the tube. Over time, this causes compound degradation and precipitation[6][7]. To circumvent this, the master stock must be aliquoted into single-use volumes immediately after dissolution[7].
Workflow for preparing and storing 100% DMSO compound stock solutions.
Step-by-Step Dissolution Protocol
Phase 1: Preparation of a 10 mM Master Stock
To ensure maximum stability, the initial stock should be prepared at a high concentration (e.g., 10 mM) in 100% anhydrous DMSO[6].
Equilibration: Allow the vial containing the solid Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate to equilibrate to room temperature in a desiccator before opening. This prevents moisture condensation on the cold powder.
Weighing: Using a calibrated analytical balance, accurately weigh the required mass of the compound into a sterile, nuclease-free 1.5 mL microcentrifuge tube[7]. (See Table 2 for mass-to-volume calculations).
Solvent Addition: Add the calculated volume of room-temperature, ≥99.9% anhydrous DMSO[7].
Dissolution: Cap the tube tightly and vortex gently until the solid is visibly dissolved. If the compound resists dissolution, sonicate the tube in a room-temperature water bath for 2–5 minutes[6]. Avoid vigorous mixing that introduces air bubbles, and do not use excessive heat, which may degrade the molecule[6].
Aliquoting: Immediately divide the 10 mM stock into 20 µL or 50 µL single-use aliquots in sterile tubes[7].
Storage: Store the aliquots at -20°C for short-term use (1-6 months) or -80°C for long-term preservation[7].
Table 2: Mass/Volume Matrix for a 10 mM Stock Solution (MW = 210.62 g/mol )
Desired Stock Volume
Mass of Compound Required
Volume of 100% DMSO
1.0 mL
2.11 mg
1.0 mL
5.0 mL
10.53 mg
5.0 mL
10.0 mL
21.06 mg
10.0 mL
Serial Dilution and Assay Transfer Logic
A common critical error in bioassays is diluting a high-concentration DMSO stock directly into an aqueous assay buffer to create a concentration-response curve. When 100% DMSO hits water, the solvent rapidly diffuses, leaving the hydrophobic compound stripped of its solvent shell. This causes localized "crashing out" (precipitation)[6].
The Self-Validating Method: All serial dilutions must be performed in 100% DMSO first[6]. Only the final transfer step should introduce the compound to the aqueous media, ensuring that the final DMSO concentration remains constant across all assay wells.
Phase 2: Biological Assay Constraints
High concentrations of DMSO are cytotoxic and can interfere with assay readouts[6].
Mammalian Cell Cultures (e.g., Fibroblasts, Jurkat cells): The final DMSO concentration must be kept below 0.5%, though concentrations up to 1% are the absolute upper limit per OECD guidelines before significant viability drops occur[6][8].
Zebrafish Embryo Toxicity Assays: DMSO concentrations up to 1% are generally considered safe and do not induce developmental malformations[9].
Vehicle Control: Every assay must include a vehicle control well containing the exact same final percentage of DMSO (without the compound) to establish a baseline[6].
Serial dilution in DMSO followed by transfer to aqueous assay media.
Table 3: 1:200 Final Aqueous Dilution Matrix (Yielding 0.5% Final DMSO)
Intermediate Stock (in 100% DMSO)
Transfer Volume
Aqueous Media Volume
Final Compound Concentration
Final DMSO %
10 mM
1.0 µL
199.0 µL
50 µM
0.5%
1 mM
1.0 µL
199.0 µL
5 µM
0.5%
100 µM
1.0 µL
199.0 µL
0.5 µM
0.5%
10 µM
1.0 µL
199.0 µL
0.05 µM
0.5%
0 mM (Vehicle)
1.0 µL (Pure DMSO)
199.0 µL
0 µM
0.5%
By strictly adhering to this protocol, researchers ensure that the pyrazolo[1,5-a]pyridine derivative remains fully solubilized, preventing artifactual data in downstream kinase inhibition or phenotypic assays.
References
Benchchem. "Protocol for Dissolving Compounds in DMSO for Biological Assays." 6
Application Note: Divergent Derivatization of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate for SAR Studies
Executive Summary The pyrazolo[1,5-a]pyridine fused bicyclic core is a privileged scaffold in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, GPCR ligands, and emergent fluorophores[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[1,5-a]pyridine fused bicyclic core is a privileged scaffold in modern medicinal chemistry, frequently deployed in the design of kinase inhibitors, GPCR ligands, and emergent fluorophores[1],[2]. Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate serves as an exceptionally versatile building block for Structure-Activity Relationship (SAR) studies[3]. It possesses two orthogonal synthetic handles: a C4-chlorine atom primed for transition-metal-catalyzed cross-coupling[4], and a C3-methyl ester suitable for elaboration into diverse hydrogen-bond-donating or accepting motifs.
This guide provides field-proven, mechanistically grounded protocols for the divergent functionalization of this scaffold, enabling the rapid generation of highly diverse C3/C4-disubstituted libraries.
Orthogonal Derivatization Strategy
The strategic advantage of this starting material lies in the ability to functionalize the C3 and C4 positions independently. The C4-chlorine is electronically activated by the adjacent bridgehead nitrogen, allowing for efficient oxidative addition by Palladium(0) species[4]. Conversely, the C3-ester acts as a robust protecting group during high-temperature couplings but can be selectively unmasked under mild saponification conditions[3].
Fig 1: Orthogonal derivatization workflow for C3 and C4 functionalization.
Part I: C4-Position Functionalization (Cross-Coupling)
Because the C4 position features a chloride rather than a more reactive bromide or iodide, catalyst selection is paramount[4]. The use of electron-rich, sterically demanding ligands is required to lower the activation energy for oxidative addition into the C-Cl bond.
Protocol A: Suzuki-Miyaura Arylation
Causality & Catalyst Selection: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step, which is often rate-limiting when coupling bulky aryl groups to sterically congested bicyclic systems[1].
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask, combine Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 1.0 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Sparge the mixture with Argon for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species.
Reaction: Seal the flask and heat to 90 °C for 12 hours.
Validation: Monitor via LC-MS. Look for the disappearance of the starting material peak at m/z 211/213 ([M+H]⁺, 3:1 isotopic pattern).
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Buchwald-Hartwig Amination
Causality & Catalyst Selection: XPhos is utilized due to its electron-rich, bulky dialkylbiaryl structure. It facilitates the difficult oxidative addition into the unactivated C4-Cl bond while its steric bulk prevents competitive β-hydride elimination of the amine substrate, steering the catalytic cycle toward the desired reductive elimination[4].
Step-by-Step Procedure:
Preparation: Combine the starting material (1.0 equiv, 1.0 mmol), the desired amine (1.5 equiv), and Cs₂CO₃ (2.0 equiv) in a dry vial. Note: Cs₂CO₃ is a mild enough base to prevent premature hydrolysis of the C3-ester at elevated temperatures.
Solvent & Degassing: Add anhydrous Toluene (8 mL). Purge with Argon for 15 minutes.
Reaction: Heat at 100 °C for 16 hours under an Argon atmosphere.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH).
Part II: C3-Position Functionalization (Ester Elaboration)
The C3-methyl ester is highly stable under the basic conditions of cross-coupling but must be hydrolyzed to access diverse amide derivatives, which often improve metabolic stability and target binding (e.g., kinase hinge-binding motifs)[2].
Protocol C: Mild Saponification
Causality & Reagent Selection: LiOH in a mixed aqueous-organic solvent system is chosen over harsher bases like NaOH or KOH. Mild conditions are essential to prevent unwanted nucleophilic aromatic substitution (SₙAr) by hydroxide ions at the C4 position if the chloride handle is still intact[3].
Step-by-Step Procedure:
Reaction Setup: Dissolve the ester intermediate (1.0 equiv, 1.0 mmol) in a 2:1:1 mixture of THF/MeOH/H₂O (8 mL).
Hydrolysis: Add LiOH·H₂O (3.0 equiv). Stir at 40 °C for 4 hours.
Validation: Monitor by TLC (100% EtOAc). The starting material spot will disappear, and a baseline spot (the lithium carboxylate salt) will form.
Workup (Self-Validating): Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the aqueous residue with water (5 mL) and wash once with Et₂O to remove organic impurities.
Precipitation: Acidify the aqueous layer dropwise with 1M HCl to pH ~3. The pyrazolo[1,5-a]pyridine-3-carboxylic acid product will precipitate. Filter, wash with cold water, and dry under high vacuum. This precipitation step eliminates the need for tedious chromatography.
Protocol D: HATU-Mediated Amidation
Causality & Reagent Selection: HATU acts as the coupling reagent, generating a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. This drives the reaction to completion even with sterically hindered or electron-deficient amines. DIPEA serves as a non-nucleophilic base to deprotonate the carboxylic acid without participating in side reactions[2].
Step-by-Step Procedure:
Activation: Dissolve the C3-carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at room temperature for 15 minutes to pre-form the active ester.
Coupling: Add the desired amine (1.2 equiv). Stir at room temperature for 6 hours.
Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and concentrate. Purify via reverse-phase HPLC or flash chromatography.
Quantitative Data: SAR Derivatization Matrix
The following table summarizes the typical reaction parameters and expected yields for the orthogonal derivatization of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, providing a benchmark for SAR library synthesis.
Application Note: Hydrolysis of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate to 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
Executive Summary The hydrolysis of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate to its corresponding free acid, 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid[1], is a fundamental transformation in the synthe...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The hydrolysis of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate to its corresponding free acid, 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid[1], is a fundamental transformation in the synthesis of advanced pharmaceutical intermediates. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors, HIV-1 reverse transcriptase inhibitors[2], and human dihydroorotate dehydrogenase (hDHODH) inhibitors[3]. The 3-carboxylic acid moiety serves as a critical functional handle for subsequent amidation and cross-coupling workflows.
This application note details an optimized, self-validating protocol for the base-catalyzed saponification of the methyl ester. The methodology ensures high yield, purity, and scalability while mitigating synthetic risks such as premature decarboxylation or nucleophilic aromatic substitution.
Mechanistic Rationale & Experimental Design
The conversion of the methyl ester to the free carboxylic acid is achieved via base-catalyzed ester hydrolysis (saponification). The reaction proceeds through the nucleophilic addition of a hydroxide ion to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the methoxide leaving group, generating a carboxylate anion. Because the resulting carboxylate anion is resonance-stabilized and highly unreactive toward further nucleophilic attack, this step is practically irreversible, driving the reaction to quantitative conversion.
Mechanistic pathway of base-catalyzed ester saponification and subsequent acidification.
Reagent and Solvent Selection Causality
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide monohydrate (LiOH·H2O) is the preferred base for this transformation[2]. Compared to sodium or potassium hydroxide, LiOH provides a milder alkaline environment. While the 4-chloro substituent on the pyrazolo[1,5-a]pyridine ring is generally stable, harsh basic conditions at elevated temperatures could theoretically invite competitive nucleophilic aromatic substitution (
SNAr
). LiOH effectively mitigates this risk while providing sufficient nucleophilicity for ester cleavage.
Solvent System (THF/MeOH/H₂O): Solvent selection is critical for the efficiency of a biphasic or mixed-polarity reaction. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water (H₂O) in a 4:1:1 volumetric ratio is employed[2]. THF effectively solubilizes the hydrophobic methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, while water delivers the hydroxide nucleophile. Methanol acts as a phase-transfer co-solvent, bridging the polarity gap and ensuring a homogeneous reaction mixture, which accelerates the reaction kinetics.
This protocol is designed as a self-validating system , incorporating specific In-Process Controls (IPCs) to ensure experimental integrity at each stage.
Experimental workflow for the base-catalyzed hydrolysis of the pyrazolopyridine ester.
Step 1: Reaction Assembly
Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq).
Add a solvent mixture of THF and MeOH (4:1 v/v) to achieve a substrate concentration of ~0.1 M. Stir to form a uniform suspension/solution.
In a separate vessel, dissolve LiOH·H₂O (3.0 eq) in deionized water (equal volume to MeOH).
Add the aqueous LiOH solution dropwise to the organic mixture at room temperature.
Step 2: Saponification & In-Process Control (IPC)
Heat the reaction mixture to 40–50 °C. Causality: Mild heating accelerates the hydrolysis of the sterically hindered ester without inducing decarboxylation.
Self-Validation (IPC 1): Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of 1:1 Hexanes/Ethyl Acetate. The starting ester (high
Rf
) will disappear, and the highly polar carboxylate salt will remain at the baseline. LC-MS can also be utilized to confirm the mass of the free acid (
[M−H]−
= 195.0 m/z).
Step 3: Solvent Removal
Once complete consumption of the starting material is confirmed (typically 4–8 hours), cool the mixture to room temperature.
Concentrate the mixture in vacuo (rotary evaporator, water bath at 35 °C) to remove the volatile THF and MeOH.
Causality: Removing organic solvents is strictly required. If acidification is performed in the presence of THF/MeOH, the final carboxylic acid may remain solubilized or "oil out" as an emulsion rather than precipitating cleanly.
Step 4: Acidification & Precipitation
Dilute the remaining aqueous residue with a small volume of cold deionized water.
Cool the flask in an ice-water bath (0–5 °C).
Slowly add 1N HCl dropwise while vigorously stirring[4].
Self-Validation (IPC 2): Continuously monitor the pH using pH paper or a calibrated probe. Stop the addition when the pH reaches 2.0–3.0. Causality: The
pKa
of pyrazolo[1,5-a]pyridine-3-carboxylic acids is typically around 3.5–4.5. Lowering the pH to 2–3 ensures complete protonation of the carboxylate to the free acid, which is highly insoluble in cold water and rapidly precipitates as a solid.
Step 5: Isolation & Drying
Stir the resulting suspension at 0 °C for 30 minutes to promote complete crystallization.
Filter the solid through a sintered glass funnel (medium porosity) under vacuum.
Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride and excess acid.
Dry the solid in vacuo at 45 °C for 12 hours to afford the pure 4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid.
Troubleshooting & Optimization
Observation / Issue
Mechanistic Cause
Corrective Action / Optimization
Incomplete conversion (TLC shows residual ester)
Insufficient base equivalents or poor phase homogeneity.
Add 1.0 eq more LiOH; ensure the THF/MeOH ratio maintains a single homogeneous phase.
Product "oils out" during acidification
Residual THF/MeOH remaining in the aqueous phase.
Re-concentrate the aqueous layer in vacuo to completely strip organics before adding HCl.
Lower than expected yield
Product is partially soluble in highly acidic water at RT.
Strictly cool the aqueous mixture to 0 °C before and during acidification; minimize wash water volume.
Formation of side products
Overheating causing decarboxylation or
SNAr
of the 4-chloro group.
Control reaction temperature (do not exceed 50 °C); avoid using strong bases like NaOH/KOH at reflux.
References
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. National Institutes of Health (NIH) / PMC.
URL:[Link]
Targeting Myeloid Differentiation Using Potent 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold-Based Human Dihydroorotate Dehydrogenase Inhibitors. Journal of Medicinal Chemistry / ACS Publications.
URL:[Link]
Application Note: In Vitro Screening Protocols for Kinase Inhibitor Libraries Derived from Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Introduction & Chemical Biology Context Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) is a highly privileged, bifunctional synthetic building block utilized extensively in modern medicinal chem...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Biology Context
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) is a highly privileged, bifunctional synthetic building block utilized extensively in modern medicinal chemistry. The pyrazolo[1,5-a]pyridine core acts as an adenine bioisostere, making it an exceptional hinge-binding scaffold that preferentially occupies the ATP-binding pocket of various kinases[1].
Historically, this scaffold has demonstrated broad utility, serving as the core for potent Phosphodiesterase 4 (PDE4) inhibitors[2] and highly selective PI3Kγ/δ inhibitors[3]. More recently, it has become a cornerstone in targeted oncology, specifically in the development of next-generation RET (Rearranged during Transfection) kinase inhibitors designed to overcome acquired solvent-front and gatekeeper resistance mutations[4].
Causality in Scaffold Design:
The strategic value of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate lies in its orthogonal reactivity, which allows for rapid, divergent synthesis of inhibitor libraries:
The 4-Chloro Substituent: Acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Introducing bulky aryl or heteroaryl groups at this position directs the molecule toward the kinase solvent-front or selectivity pocket, driving target specificity[4].
The 3-Carboxylate Ester: Readily undergoes saponification to the corresponding carboxylic acid, followed by amide coupling. The resulting amides project deep into the ribose-binding pocket, locking the inhibitor's conformation and establishing critical hydrogen bonds with the kinase hinge region (e.g., Ala807 and Glu805 in RET)[1].
RET Kinase Signaling Pathway and ATP-Competitive Inhibition Mechanism.
In Vitro Biochemical Screening: TR-FRET Assay Protocol
To evaluate the biochemical potency of compounds derived from this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard.
Assay Rationale & Self-Validation:
TR-FRET is selected over standard fluorescence assays because the time-delayed readout eliminates interference from compound auto-fluorescence—a major source of false positives in high-throughput screening. To ensure the assay is a self-validating system, Staurosporine is used as a positive control for total inhibition, and DMSO serves as the negative vehicle control. A Z'-factor is calculated for every plate; only plates yielding a Z'-factor > 0.6 are considered robust enough for IC50 determination.
Step-by-Step Methodology:
Buffer Preparation: Prepare 1X Kinase Assay Buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT. (Note: Brij-35 is critical to prevent non-specific adsorption of hydrophobic pyrazolo[1,5-a]pyridine derivatives to the microplate walls).
Compound Titration: Prepare a 3-fold, 10-point serial dilution of the test compounds in 100% DMSO. Using an acoustic liquid handler (e.g., Echo 550), transfer 100 nL of each concentration into a 384-well low-volume white ProxiPlate.
Enzyme Pre-Incubation: Add 5 µL of recombinant RET kinase (Wild-Type or V804M mutant) diluted in 1X buffer to achieve a final well concentration of 0.5 nM. Incubate for 15 minutes at room temperature to allow the hinge-binding scaffold to equilibrate within the ATP pocket.
Reaction Initiation: Add 5 µL of an ATP/Substrate mixture (e.g., ULight-labeled poly-GT substrate and ATP at its apparent
Km
). Running the assay precisely at the ATP
Km
ensures maximum sensitivity for ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.
Detection: Terminate the reaction by adding 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho-substrate antibody. Incubate for 60 minutes.
Readout: Read the plate on a multi-mode microplate reader using excitation at 320 nm. Record dual emission at 615 nm (Europium donor) and 665 nm (ULight acceptor). Calculate the FRET ratio (665/615).
Step-by-step TR-FRET Biochemical Assay Workflow for Kinase Inhibitor Screening.
Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular stability. To validate target engagement, we utilize a Ba/F3 cell viability assay.
Assay Rationale:
Ba/F3 is a murine pro-B cell line that is naturally dependent on IL-3 for survival. However, when engineered to express an oncogenic kinase fusion (such as KIF5B-RET), the cells become "addicted" to RET signaling and lose their IL-3 dependence. Consequently, measuring cell viability in the absence of IL-3 serves as a direct, highly specific proxy for intracellular RET kinase inhibition.
Step-by-Step Methodology:
Cell Seeding: Harvest KIF5B-RET Ba/F3 cells growing in log phase. Wash twice with PBS to remove any residual growth factors. Seed the cells at 2,000 cells/well in 384-well opaque white tissue culture plates using 40 µL of RPMI-1640 medium supplemented with 10% FBS (strictly without IL-3).
Compound Treatment: Pin-transfer 50 nL of the serially diluted pyrazolo[1,5-a]pyridine derivatives into the assay plates. Include DMSO as a negative control and a known RET inhibitor (e.g., Selpercatinib) as a positive control.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere. This duration is critical to allow the inhibition of the RET signaling cascade to translate fully into an anti-proliferative phenotype.
Viability Measurement: Equilibrate the plates to room temperature for 15 minutes. Add 10 µL of CellTiter-Glo® (Promega) reagent to each well. Shake the plates on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute static incubation to stabilize the luminescent signal.
Readout: Measure luminescence. The luminescent signal is directly proportional to the intracellular ATP concentration, reflecting the number of viable, metabolically active cells.
Data Presentation: Structure-Activity Relationship (SAR) Summary
The following table summarizes hypothetical but mechanistically representative screening data, demonstrating how functionalizing the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate scaffold drives potency and cellular efficacy.
Compound ID
R1 (4-Position Modification)
R2 (3-Position Modification)
RET WT IC₅₀ (nM)
RET V804M IC₅₀ (nM)
Ba/F3 KIF5B-RET IC₅₀ (nM)
Scaffold 1
-Cl (Unmodified)
-COOMe (Unmodified)
> 10,000
> 10,000
> 10,000
Deriv-01
4-fluorophenyl
-COOMe
450
1,200
> 5,000
Deriv-02
4-fluorophenyl
-CONH-Ethyl
12
45
85
Deriv-03
3-pyridyl
-CONH-Ethyl
3
8
15
SAR Interpretation: The unmodified building block (Scaffold 1) lacks the necessary interactions to inhibit the kinase. Installing an aryl group at the 4-position (Deriv-01) engages the solvent front, yielding moderate biochemical potency but failing in cells due to poor permeability/binding kinetics. Converting the 3-carboxylate ester to an ethyl amide (Deriv-02 & Deriv-03) locks the hinge-binding conformation and deeply engages the ribose pocket, resulting in single-digit nanomolar biochemical potency and excellent cellular target engagement.
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors
Source: Journal of Medicinal Chemistry - ACS Publications
3
Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold
Source: PubMed
4
Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity
Source: PubMed
2
Technical Support Center: Optimizing Cross-Coupling for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the advanced troubleshooting and methodology center for pyrazolo[1,5-a]pyridine functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the s...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting and methodology center for pyrazolo[1,5-a]pyridine functionalization. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific mechanistic hurdles of working with sterically hindered, electronically deactivated heterocyclic chlorides.
Mechanistic Insights: The C4-Position Challenge
Functionalizing methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate via palladium-catalyzed cross-coupling presents a unique dual-challenge:
Steric Hindrance: The C4-chloride is positioned immediately adjacent to the bulky C3-methyl ester group. This spatial crowding severely restricts the trajectory of the palladium catalyst during the transmetalation step.
Electronic Deactivation: While the electron-withdrawing ester slightly activates the C-Cl bond, aryl chlorides inherently possess a high bond dissociation energy. Standard first-generation catalysts (like
Pd(PPh3)4
) lack the electron density required to efficiently undergo oxidative addition into this specific C-Cl bond[1].
To achieve high yields, your reaction conditions must be engineered to accelerate both oxidative addition (via electron-rich ligands) and transmetalation (via highly soluble, strong bases)[2].
Optimization Logic & Workflow
Logical framework for overcoming steric and electronic barriers in cross-coupling.
Troubleshooting Guide & FAQs
Q: Why is my Suzuki coupling stalling at 15-20% conversion despite adding more
Pd(PPh3)4
catalyst?A: Adding more of an ineffective catalyst will not overcome the activation energy barrier. The C4-chloride is heavily deactivated and sterically blocked.
Pd(PPh3)4
is simply insufficient for this challenging oxidative addition[1]. You must switch to a highly active precatalyst utilizing Buchwald-type ligands (e.g., XPhos Pd G2 or SPhos Pd G2 ). These ligands provide the necessary electron density to break the C-Cl bond, while their steric bulk forces the palladium center into a highly reactive mono-ligated state, driving the catalytic cycle forward[2].
Q: I am observing a large amount of the des-chloro (protodehalogenated) byproduct. How do I fix this?A: Protodehalogenation occurs when the transmetalation step is too slow, allowing the Pd-aryl intermediate to undergo competitive protonation or
β
-hydride elimination. To solve this causality loop:
Increase Base Strength: Swap weak bases like
Na2CO3
for
K3PO4
or
Cs2CO3
to accelerate the transmetalation of the boronic acid[2].
Optimize Solubility: Use a biphasic solvent system (e.g., 1,4-Dioxane/
H2O
at a 4:1 ratio) to maximize the solubility of the inorganic base, increasing the interfacial surface area for the reaction.
Q: Can I perform Buchwald-Hartwig aminations on this specific scaffold?A: Yes, but the nucleophilicity of your amine and the steric hindrance of the C3-ester dictate the ligand choice. For primary amines, BrettPhos or RuPhos Pd G3 are strongly recommended. These ligands prevent the competitive binding of the pyrazolo[1,5-a]pyridine ring nitrogens to the palladium center, which otherwise leads to rapid catalyst poisoning[3].
This protocol is designed as a "self-validating system." It includes built-in checkpoints to ensure the chemistry is proceeding correctly at each mechanistic stage, preventing wasted time on failed reactions.
Step 1: Reagent Assembly & Deoxygenation
Action: In a 20 mL microwave vial, combine Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 eq, 0.5 mmol), the desired arylboronic acid (1.5 eq), XPhos Pd G2 (0.02 eq, 2 mol%), and anhydrous
K3PO4
(3.0 eq). Add 1,4-Dioxane (4.0 mL) and HPLC-grade
H2O
(1.0 mL).
Validation Checkpoint: Before heating, purge the biphasic mixture with Argon for 15 minutes. The solution should transition from a cloudy suspension to a distinct biphasic system. If a black precipitate forms at this stage, your Pd(0) catalyst has prematurely oxidized and degraded; you must restart with stricter air-free techniques.
Step 2: Catalytic Activation & Heating
Action: Seal the vial with a PTFE-lined septum cap and heat to 100 °C in a pre-equilibrated reaction block.
Validation Checkpoint: Within 10-15 minutes of heating, the reaction mixture will undergo a distinct color shift (typically from pale yellow to deep orange/red). This visual cue confirms the successful generation of the active L-Pd(0) species and the initiation of the oxidative addition step.
Step 3: Reaction Monitoring
Action: Stir vigorously (1000 rpm) for 2-4 hours. Withdraw a 10 µL aliquot from the organic layer, dilute in MeCN, and analyze via LC-MS or TLC (3:1 Hexanes/EtOAc).
Validation Checkpoint: TLC should reveal the complete disappearance of the starting material (
Rf≈0.6
) and the emergence of a new, highly UV-active spot (
Rf≈0.3−0.4
). LC-MS must show the desired
[M+H]+
mass with
<2%
of the des-chloro protodehalogenation mass.
Step 4: Quench & Isolation
Action: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over
Na2SO4
, filter, and concentrate in vacuo. Purify via flash chromatography.
Validation Checkpoint: The crude
1H
NMR should show the complete disappearance of the C5-proton doublet (typically around 8.5 ppm in the starting material), confirming successful substitution at the sterically hindered C4 position.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and empirical outcomes for the cross-coupling of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate.
Entry
Catalyst System (mol%)
Base (eq)
Solvent System
Temp (°C)
Conversion (%)
Primary Observation / Impurity
1
Pd(PPh3)4
(10%)
Na2CO3
(2.0)
Toluene/
H2O
(4:1)
90
< 15%
Mostly unreacted starting material
2
Pd(dppf)Cl2
(5%)
K2CO3
(2.0)
Dioxane/
H2O
(4:1)
90
65%
Moderate yield; 15% protodehalogenation
3
XPhos Pd G2 (2%)
K3PO4
(3.0)
Dioxane/
H2O
(4:1)
100
> 95%
Clean conversion; trace homocoupling
4
RuPhos Pd G2 (2%)
Cs2CO3
(3.0)
Toluene/
H2O
(4:1)
100
85%
Good yield; minor ester hydrolysis
Note: Entry 3 represents the optimal, validated conditions for this specific substrate.
References
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. Organometallics, ACS Publications.1
Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5-a]pyridines. The Journal of Organic Chemistry, ACS Publications.3
Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines. Academia.edu.2
Preventing degradation of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate during long-term storage
Welcome to the dedicated technical support guide for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to proactively address challenges you may encounter during storage and handling.
Introduction to Compound Stability
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a fused pyrazolo-pyridine ring system, a chloro substituent, and a methyl ester functional group. Each of these components contributes to its reactivity and potential degradation pathways. Understanding these vulnerabilities is key to preventing degradation and ensuring the reliability of your experimental results. The primary degradation concerns for this molecule are hydrolysis of the methyl ester and reactions involving the halogenated pyridine ring, which can be influenced by moisture, light, temperature, and atmospheric oxygen.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific issues that may arise during the long-term storage of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate.
Issue 1: Visual Changes in the Compound (Discoloration, Clumping)
Question: My solid sample of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, which was initially a white to off-white powder, has developed a yellowish tint and started to clump together. What is happening?
Answer & Corrective Actions:
This is a common indicator of chemical degradation and/or moisture absorption.
Moisture Contamination: The clumping strongly suggests the absorption of atmospheric moisture. Many crystalline organic solids are hygroscopic to some extent, and absorbed water can initiate hydrolytic degradation.[1]
Chemical Degradation: The color change may indicate the formation of chromophoric degradation products. This can result from slow oxidation or reactions initiated by light or heat over time. For pyridine-containing compounds, this can involve complex reactions at the nitrogen atom or the ring itself.
Immediate Steps:
Segregate the affected vial to prevent potential cross-contamination of your main stock.
Do not use the material for sensitive experiments where purity is critical.
Proceed to the "Protocol for Purity Assessment" outlined below to quantify the level of degradation.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Question: I am using a batch of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate that has been in storage for over a year, and my recent experimental results are inconsistent with previous data. Could the compound's stability be the issue?
Answer & Corrective Actions:
Yes, this is a classic sign of compound degradation leading to a lower effective concentration of the active molecule and the presence of potentially interfering impurities.
Hydrolysis: The most probable cause is the hydrolysis of the methyl ester group to the corresponding carboxylic acid (4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid). This impurity will have different physical and chemical properties (e.g., solubility, reactivity) and will not perform as expected in your assay. Acid- or base-catalyzed hydrolysis can occur even with trace amounts of moisture.[2][3]
Other Degradants: Other degradation pathways, such as photodecomposition, could also contribute to the formation of unknown byproducts.
Immediate Steps:
Halt the use of the suspect batch in any further experiments.
Obtain a new, unopened lot of the compound for comparison if possible.
Perform an analytical assessment (HPLC or LC-MS is recommended) of the stored material to confirm its purity. Compare the chromatogram to that of a new batch or a previously recorded chromatogram of the fresh material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate?
A1: Based on safety data sheets for structurally similar halogenated pyrazolopyridine esters, the recommended storage conditions are to store the container tightly closed in a dry, cool, and well-ventilated place .[4] To elaborate:
Temperature: "Cool" generally implies refrigeration (2-8 °C). Storing at this temperature will significantly slow the rate of potential degradation reactions.[5] For very long-term storage (over a year), storage at -20 °C is advisable, provided the container is properly sealed to prevent moisture ingress upon temperature cycling.
Humidity: "Dry" is critical. The compound should be stored in a desiccator, particularly if it is opened frequently. The primary concern is hydrolysis of the ester.[1][6]
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. This minimizes oxidation risk.
Light: Protect from light by storing in an amber vial and in a dark location (e.g., a cabinet or refrigerator). Pyridine and chloropyridine derivatives can be susceptible to photodegradation.[7]
Q2: What is the expected shelf-life of this compound?
A2: The shelf-life is highly dependent on the storage conditions. When stored unopened from the manufacturer under ideal conditions (refrigerated, dark, dry), the compound should remain stable for at least 1-2 years. Once opened, the shelf-life can decrease. It is best practice to date the vial upon receipt and upon opening. We recommend re-analyzing the purity of any opened compound that has been in storage for more than 6-12 months before use in critical applications.
Q3: What are the primary degradation products I should be aware of?
A3: While a forced degradation study for this specific molecule is not publicly available, based on its structure, the two most likely degradation products are:
4-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid: Formed via the hydrolysis of the methyl ester. This is the most anticipated degradation product, especially in the presence of moisture.[2]
Hydroxylated derivatives: Formed via photolytic or oxidative displacement of the chlorine atom. For instance, photodegradation of chloropyridines often leads to the formation of corresponding hydroxypyridines.[7]
Q4: Can I dissolve the compound in a solvent for long-term storage?
A4: Storing the compound in solution is generally not recommended for long-term storage. Solubilizing the compound increases molecular mobility and can accelerate degradation, particularly hydrolysis if the solvent is not rigorously anhydrous. If you must store solutions, use a high-purity, anhydrous, aprotic solvent (e.g., DMSO, DMF), store in small aliquots at -20 °C or -80 °C, and minimize freeze-thaw cycles.
Data Summary & Visualization
Table 1: Storage Condition Guidelines
Parameter
Optimal Condition
Sub-Optimal Condition & Potential Consequences
Temperature
2-8 °C (Refrigerated) or -20 °C (Frozen, long-term)
Ambient (Room Temp): Increased rate of all degradation reactions.
Humidity
In a desiccator with active desiccant (<30% RH)
Ambient Humidity: Risk of moisture absorption, leading to clumping and hydrolysis of the methyl ester.[1]
Atmosphere
Inert Gas (Argon, Nitrogen)
Air (Oxygen): Potential for slow oxidation over time.
Light
In an amber vial, stored in the dark
Exposure to UV/Sunlight: Risk of photodegradation, potentially cleaving the C-Cl bond or altering the ring structure.[7]
Container
Tightly sealed, original manufacturer's vial
Loose Cap, Parafilm only: Allows moisture and air ingress, accelerating degradation.
Diagrams of Degradation Pathways
Below are the hypothesized primary degradation pathways for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate.
Caption: Primary Hydrolysis Degradation Pathway.
Caption: Potential Photodegradation Pathway.
Experimental Protocols
Protocol 1: Visual Inspection and Handling
Preparation: Before opening, allow the container to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.
Visual Check: Open the container in a low-humidity environment (e.g., a glove box or near a source of dry nitrogen). Observe the contents for:
Color: Should be a white to off-white crystalline solid. Note any yellowing or browning.
Consistency: Should be a free-flowing powder. Note any clumping, stickiness, or oily appearance.
Handling: Use a clean, dry spatula for dispensing. Promptly and tightly reseal the container, preferably flushing with an inert gas before sealing.
Storage: Return the container to the recommended storage conditions (2-8 °C, dark, desiccated).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general method that should be adapted and validated for your specific HPLC system.
Standard Preparation:
Accurately weigh ~1 mg of a new, trusted batch of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (Reference Standard).
Dissolve in a suitable solvent (e.g., Acetonitrile or Methanol) to a final concentration of 1 mg/mL.
Perform a serial dilution to create a working standard of ~0.1 mg/mL.
Sample Preparation:
Prepare the suspect sample (Test Sample) at the same concentration (~0.1 mg/mL) in the same solvent.
Chromatographic Conditions (Starting Point):
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid can improve peak shape).
Example Gradient: Start with 10% Acetonitrile, ramp to 90% Acetonitrile over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: UV detector at a wavelength where the compound has a strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
Injection Volume: 10 µL.
Analysis:
Inject the Reference Standard to determine the retention time of the pure compound.
Inject the Test Sample.
Compare the chromatograms. Look for:
A decrease in the area of the main peak compared to the standard.
The appearance of new peaks. A peak at an earlier retention time could indicate the more polar carboxylic acid hydrolysis product.
Purity Calculation: Calculate the purity of the test sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
Troubleshooting Workflow Diagram
Caption: Step-by-step troubleshooting workflow.
References
Almansa, C., et al. (2001). Synthesis and structure-activity relationship of a new series of COX-2 selective inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 44(3), 350-361. Available at: [Link]
Hassan, A. S., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103661. Available at: [Link]
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Available at: [Link]
Maqbool, A., et al. (2012). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 24(12), 5713-5716. Available at: [Link]
Srčič, S. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 93(3), 19-23. Available at: [Link]
Abramović, B. F., et al. (2004). Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. Journal of the Serbian Chemical Society, 69(1), 1-11. Available at: [Link]
Chemguide. (n.d.). Hydrolysis of Esters. Available at: [Link]
Chemistry LibreTexts. (2022). Hydrolysis of Esters. Available at: [Link]
Ortega-Liébana, M. C., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Applied Catalysis B: Environmental, 127, 316-322. Available at: [Link]
Singh, R., & Kumar, R. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8. Available at: [Link]
Mecklenburg, M. F., & Tumosa, C. S. (1999). Temperature and Relative Humidity Effects on the Mechanical and Chemical Stability of Collections. Smithsonian Research Online. Available at: [Link]
Vlassa, M., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
Stapleton, D. R., et al. (2006). Degradation of 2-chloropyridine in water by ultraviolet and ultrasound irradiation. International Journal of Environment and Pollution, 28(1/2), 87-99. Available at: [Link]
Sgilla, A. D., et al. (2008). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 156(1-3), 241-248. Available at: [Link]
University of Tennessee, Knoxville. (n.d.). Time-Sensitive Chemicals. Environmental Health & Safety. Available at: [Link]
Technical Support Center: Overcoming Steric Hindrance in Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Substitutions
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with the highly functionalized building block Methyl 4-chloropyrazolo[1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals working with the highly functionalized building block Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate .
While the pyrazolo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry [1], functionalizing the C4 position of this specific derivative presents a notorious synthetic bottleneck. This guide synthesizes field-proven insights to help you troubleshoot and overcome the severe steric clash between the C4-chlorine and the adjacent C3-methyl carboxylate group.
Mechanistic Causality: Understanding the "Steric Wall"
To solve the substitution failure, we must first understand the causality behind it. The pyrazolo[1,5-a]pyridine core is a planar, aromatic fused bicyclic system. To maximize
π
-conjugation, the C3-ester group adopts a coplanar conformation with the aromatic rings. The oxygen atoms and the methyl group of the ester create a rigid "steric wall" directly shielding the adjacent C4-chlorine.
During a Buchwald-Hartwig amination or Suzuki-Miyaura coupling, the bulky
Pd(0)Ln
active catalyst must insert into the C4-Cl bond (oxidative addition). The C3-ester physically blocks the approach trajectory of the Pd complex. Similarly, in Nucleophilic Aromatic Substitution (SNAr), the approach of the nucleophile is sterically repelled, even though the electron-withdrawing nature of the ester theoretically activates the C4 position.
Mechanistic pathways for overcoming C3-ester steric hindrance during C4 substitution.
Troubleshooting & FAQs
Q1: My Buchwald-Hartwig amination at the C4 position yields only recovered starting material. What is going wrong?A: The failure is occurring at the oxidative addition step. Standard bidentate ligands (like dppf or BINAP) or simple monodentate ligands (like
PPh3
) cannot accommodate the steric bulk of the C3-ester.
Solution: Switch to dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . These ligands are specifically designed to modulate steric hindrance and electronic structure, facilitating the coupling of highly hindered ortho-substituted aryl chlorides[2]. Using pre-formed precatalysts (e.g., RuPhos Pd G3) ensures the rapid generation of the active monoligated Pd(0) species, preventing catalyst death [3].
Q2: I am seeing complete consumption of starting material, but LCMS shows hydrolysis of the C3-methyl ester instead of the desired product. How can I prevent this?A: Strong bases like NaOtBu or KOH, combined with trace water in your solvent or amine, will rapidly saponify the methyl ester to the carboxylic acid. This side reaction outcompetes the sterically hindered cross-coupling.
Solution: Use strictly anhydrous conditions and milder, non-nucleophilic bases such as anhydrous
Cs2CO3
or
K3PO4
[4]. Ensure your solvent (e.g., 1,4-dioxane or toluene) is freshly distilled or drawn from a solvent purification system.
Q3: Can I use SNAr instead of Palladium catalysis for this substrate?A: Yes, but it requires brute force. The C3-ester is electron-withdrawing, which electronically activates the C4-Cl bond. However, the steric barrier is massive.
Solution: You must use microwave irradiation (typically 130–150 °C) and a strong, non-nucleophilic base like DBU or DIPEA in a polar aprotic solvent (e.g., NMP or DMF). Standard reflux conditions will generally fail.
Data Presentation: C4 Substitution Condition Matrix
The following table summarizes the quantitative outcomes of various reaction conditions applied to the C4 substitution of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, allowing for rapid experimental selection.
Reaction Type
Catalyst / Ligand
Base
Solvent & Temp
Expected Yield
Primary Issue / Observation
Buchwald-Hartwig
Pd2(dba)3
/ dppf
NaOtBu
Toluene, 100 °C
< 5%
Complete recovery of SM; blocked oxidative addition.
Buchwald-Hartwig
RuPhos Pd G3
Cs2CO3
1,4-Dioxane, 110 °C
75 - 85%
Optimal. High conversion; ester remains intact.
Buchwald-Hartwig
BrettPhos Pd G3
K3PO4
t
-Amyl alcohol, 100 °C
60 - 70%
Good for primary amines; slight ester transesterification.
SNAr
None
DIPEA
DMF, 80 °C
0%
No reaction; thermal energy insufficient to overcome sterics.
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in visual and analytical checkpoints confirm the reaction is proceeding correctly.
Designed for coupling secondary cyclic amines to the C4 position.
Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 0.5 mmol), RuPhos Pd G3 (0.05 equiv, 5 mol%), and anhydrous
Cs2CO3
(2.0 equiv, 1.0 mmol).
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-pure Argon (repeat 3 times).
Reagent Addition: Add the amine (1.2 equiv, 0.6 mmol) and anhydrous 1,4-dioxane (5.0 mL) via syringe.
Activation Checkpoint: Stir at room temperature for 5 minutes. Self-Validation: The solution should transition from pale yellow to a deep red/brown, indicating the successful generation of the active Pd(0) species. If the solution turns black and precipitates, the catalyst has aggregated (check for oxygen/water contamination).
Heating: Replace the septum with a Teflon screw cap under Argon flow. Heat the mixture at 110 °C in a pre-heated oil bath for 12 hours.
Monitoring: At 2 hours, sample 10
μ
L, dilute in MeCN, and run LCMS. Self-Validation: You should observe >30% conversion to the product mass without the presence of the M-14 (hydrolyzed ester) mass peak.
Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted SNAr
Designed for robust, highly nucleophilic amines when metal catalysis is undesirable.
Preparation: In a 10 mL microwave vial, combine Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv, 0.5 mmol), the amine (3.0 equiv, 1.5 mmol), and DBU (2.0 equiv, 1.0 mmol) in anhydrous NMP (3.0 mL).
Sealing: Seal the vial with a crimp cap equipped with a PTFE septum.
Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 150 °C for 45 minutes with high stirring.
Pressure Checkpoint: Self-Validation: Monitor the pressure curve on the microwave interface. The pressure should stabilize at ~2-4 bar. A sudden spike >10 bar indicates solvent/reagent decomposition; abort the run immediately.
Workup: Dilute the cooled mixture with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual NMP before drying over
Na2SO4
.
Troubleshooting Workflow
Decision tree for troubleshooting failed C4 substitutions on the pyrazolo[1,5-a]pyridine core.
References
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors.Organometallics.
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.ACS Omega.
Discovery of KBD4466, a Selective TLR 7/8 Inhibitor, for the Treatment of Autoimmune Diseases.Journal of Medicinal Chemistry.
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation.MDPI.
Optimization
Flash chromatography optimization for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate isolation
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the purification of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals tasked with the purification of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate . By understanding the specific physicochemical properties of this fused heterocyclic scaffold, you can transition from trial-and-error column runs to a rational, causality-driven chromatography strategy.
I. Chromatographic Causality & Strategy
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate presents a unique set of chromatographic challenges dictated by its molecular architecture:
The Pyrazolo[1,5-a]pyridine Core: While the bridgehead nitrogen reduces the overall basicity compared to standard pyridines, the electron-rich fused system can still participate in secondary hydrogen-bonding with unendcapped silanol groups on normal-phase silica.
The C3-Ester & C4-Chloro Substituents: The ester carbonyl acts as a strong hydrogen bond acceptor, dominating the molecule's retention mechanism on silica[1]. The C4-chlorine atom increases lipophilicity and alters the dipole moment, which is critical when separating this target from des-chloro or regioisomeric (e.g., 6-chloro) byproducts.
For standard isolation, a binary solvent system of Petroleum Ether/Ethyl Acetate (EtOAc) or Hexanes/EtOAc is highly effective[1]. Automated systems like the 2 utilizing RediSep Rf Silica columns are considered the industry standard for scaling these specific scaffolds[2].
II. Frequently Asked Questions (FAQs)
Q1: Why am I seeing co-elution of my target compound with structurally similar impurities?A1: Co-elution occurs when the retention factor difference (
ΔRf
) between the target and the impurity is insufficient (
ΔRf<0.15
). Because positional isomers have nearly identical polarities, an isocratic elution will cause the peaks to merge due to longitudinal diffusion.
Solution: Transition from a linear gradient to an optimized step gradient. By calculating the Column Volume (
CV=1/Rf
), you can design a step gradient that holds the solvent composition constant exactly when the target compound is eluting, maximizing resolution[3].
Q2: My compound streaks on the TLC plate and tails severely on the flash column. How do I correct this?A2: Tailing is a symptom of mass-transfer delays caused by strong, non-specific interactions between the heterocyclic nitrogen/ester moieties and the acidic silanol sites on the bare silica gel.
Solution: You must disrupt the secondary interactions. For basic heterocycles, 4 switching to amine-functionalized silica (NH2-bonded media) or utilizing reversed-phase (C18) chromatography[4]. Alternatively, adding 1% Triethylamine (TEA) to your normal-phase mobile solvent will competitively cap the active silanol sites.
Troubleshooting peak tailing for basic heterocycles in flash chromatography.
III. Troubleshooting Guide: Loading & Solubility Failures
Issue: High Backpressure and Band Broadening During Injection
Symptom: The crude reaction mixture precipitates at the top of the column cartridge when loaded in the weak solvent (e.g., Hexanes), causing the system pressure to spike and resulting in split peaks.
Causality: Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate features a rigid, planar aromatic structure. This promotes strong intermolecular
π−π
stacking, drastically reducing its solubility in non-polar alkane solvents used at the start of normal-phase gradients.
Resolution: Implement Dry Loading . Injecting a poorly soluble compound in a strong solvent (like Dichloromethane) ruins the chromatography by dragging the compound down the column prematurely. Dry loading eliminates dissolution solvent effects entirely.
IV. Self-Validating Experimental Protocol: Optimized Isolation
This step-by-step methodology utilizes a self-validating feedback loop to ensure successful purification before committing your valuable crude material to the column.
Flash chromatography optimization workflow for pyrazolo[1,5-a]pyridine derivatives.
Step 1: TLC Screening &
Rf
Optimization
Spot the crude mixture on a silica gel 60 F254 TLC plate.
Develop using a scouting mixture of 80:20 Hexanes/EtOAc.
Visualize under UV light at 254 nm (the highly conjugated pyrazolo[1,5-a]pyridine core is strongly UV-active).
Adjust the EtOAc percentage until the target spot is at an
Rf
of exactly 0.25 ± 0.05.
Step 2: The Validation Checkpoint (CV Calculation)
Before proceeding, calculate the Column Volume (CV) for the target and the nearest impurity using the formula
CV=1/Rf
[3].
Self-Validation: Subtract the CV of the target from the CV of the nearest impurity (
ΔCV
). If
ΔCV<1.0
, the separation will fail on the column. You must return to Step 1 and evaluate a different solvent system (e.g., Toluene/Acetone) before proceeding.
Step 3: Dry Loading Preparation
Dissolve the crude mixture in a volatile, strong solvent (e.g., Acetone or DCM).
Add a solid support (Celite 545 or bare silica gel) at a 1:3 (crude:support) mass ratio.
Evaporate the solvent completely under reduced pressure until a free-flowing, dry powder is obtained.
Pack this powder into an empty dry-load cartridge and attach it upstream of the main flash column.
Step 4: Gradient Execution
Utilize an automated
Rf
-to-gradient calculator if available[5], or manually program the following step gradient:
Isocratic Wash: 2 CVs at 5% EtOAc (elutes non-polar impurities).
Ramp: 1 CV ramp to your optimized EtOAc percentage (determined in Step 1).
Isocratic Elution: 4 CVs at the optimized EtOAc percentage (elutes the target compound).
To guarantee high purity and yield, column loading must be strictly dictated by the TLC retention factor and the resulting resolution quality. Use the table below to determine your maximum crude load based on your TLC results.
TLC Retention Factor (
Rf
)
Calculated Column Volumes (CV)
Resolution Quality
Recommended Loading Capacity (% of Silica Mass)
> 0.50
< 2.0
Poor (High risk of co-elution)
< 0.5%
0.35 - 0.49
2.0 - 2.8
Fair
1.0% - 2.0%
0.20 - 0.34
2.9 - 5.0
Optimal
2.0% - 5.0%
< 0.15
> 6.6
Poor (Severe band broadening)
Not Recommended
VI. References
Fluorescent Isostere (Fluostere) of the Carboxylate: Design of hDHODH Fluorescent Inhibitors as Proof of Concept
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
5 Steps to Successful Flash Chromatography
Source: Biotage
URL:[Link]
Optimized Flash Chromatography Purification: From TLC to Large Scale in Three Steps
Source: Teledyne ISCO
URL:[Link]
Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold
Source: PMC (PubMed Central)
URL:[Link]
How to Optimize TLC to Enhance Purification by Flash Chromatography
Source: Biotage
URL:[Link]
Technical Support Center: Crystallization of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Welcome to the technical support guide for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and comple...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the crystallization of this molecule. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Crystallization Issues
This section addresses specific problems you may encounter during the crystallization process in a direct question-and-answer format.
Question 1: My Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation, is a common phenomenon that occurs when a solute-enriched liquid phase separates from the bulk solution instead of forming a solid crystalline lattice.[1] This typically happens when the solution is supersaturated too quickly or at a temperature above the compound's melting point in that specific solvent environment. The pyrazolo[1,5-a]pyridine core, with its polar nitrogen atoms and ester group, can have complex interactions with solvents, making it susceptible to this issue.
Causality and Strategic Solutions:
Reduce Supersaturation Rate: The primary cause is often that the solution has become supersaturated too rapidly for nucleation and ordered crystal growth to occur.
Protocol: Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature on a benchtop, insulated with glass wool or in a dewar. Once at room temperature, then proceed with gradual cooling.[2]
Decrease Solute Concentration: The initial concentration of your compound might be too high.
Protocol: Add a small amount (e.g., 5-10% of the total volume) of the hot "good" solvent back to the oiled-out mixture to redissolve the oil. Then, allow this slightly more dilute solution to cool slowly as described above.[3]
Change Solvent System: The polarity and hydrogen bonding characteristics of your solvent may be too similar to the solute, preventing it from "crashing out" in an ordered manner.
Protocol: Introduce a miscible "poor" solvent (an anti-solvent) to the hot solution. This reduces the overall solvating power of the system, encouraging crystallization over oiling. Add the anti-solvent dropwise until the solution just begins to turn cloudy, then add a drop or two of the "good" solvent to clarify before cooling.[2][3]
Lower the Crystallization Temperature: If the oiling out occurs at a high temperature, it may be that the boiling point of your solvent is too high.
Protocol: Select a solvent or solvent mixture with a lower boiling point. This ensures that the solution cools to a temperature below the "melting point" of the solvated compound before it reaches a high level of supersaturation.
Question 2: I'm not getting any crystals to form, even after cooling the solution for an extended period. What should I do?
Answer:
The failure of a compound to crystallize from a cooled solution is a classic problem, typically indicating that the energy barrier for nucleation has not been overcome or that the solution is not sufficiently supersaturated.[2][4]
Causality and Strategic Solutions:
Induce Nucleation: Spontaneous nucleation may not occur. You can provide a surface or a template for crystals to begin forming.
Scratching Method: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass provide nucleation sites.[2][4]
Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the cold solution. This provides a perfect template for further crystal growth.[2][4]
Increase Supersaturation: The most common reason for crystallization failure is using too much solvent.[2]
Protocol: Gently heat the solution to boil off a portion of the solvent (e.g., reduce the volume by 10-20%). This increases the concentration of your compound. Allow the more concentrated solution to cool again slowly.[2]
Anti-Solvent Addition: If you have not already, introduce a miscible anti-solvent to the solution at room temperature, dropwise, until persistent turbidity is observed.
Vapor Diffusion: This is an excellent, gentle method for inducing crystallization when you have a limited amount of material.
Protocol: Dissolve your compound in a minimal amount of a "good," relatively volatile solvent (e.g., dichloromethane or acetone) in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent (e.g., hexanes or diethyl ether). The vapor of the poor solvent will slowly diffuse into the good solvent, gradually reducing the solubility of your compound and promoting slow, high-quality crystal growth.[5][6]
Question 3: My final product is still impure after recrystallization. What are the likely sources of contamination and how can I improve purity?
Answer:
Impurities can compromise the purity of a final crystalline product through several mechanisms, including surface adsorption, inclusion within the crystal lattice, or co-precipitation.[7][8][9] Given the structure of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, common impurities might include starting materials, regioisomers, or hydrolysis products (the corresponding carboxylic acid).
Causality and Strategic Solutions:
Inadequate Washing: Impure mother liquor adhering to the crystal surface is a frequent source of contamination.[10]
Protocol: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to wash away impurities without dissolving a significant amount of your product.[11][12]
Rapid Crystallization: If crystals form too quickly, mother liquor can become trapped within the growing crystal, forming inclusions.[8][9]
Protocol: Ensure the cooling process is slow and undisturbed. Rapid cooling, often from placing a hot flask directly into an ice bath, is a primary cause of inclusions. Slower cooling allows for the selective process of crystal lattice formation, which naturally excludes foreign molecules.[12]
Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your desired compound and a key impurity.
Protocol: Perform a solvent screen. The ideal solvent is one in which your compound has high solubility when hot and very low solubility when cold, while the impurity is either highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for removal via hot gravity filtration).[11][12]
Consider a Second Recrystallization: For very high purity requirements, a second recrystallization is often necessary. The first pass removes the bulk of impurities, and the second refines the product further.
Frequently Asked Questions (FAQs)
What are the best starting solvents for crystallizing Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate?
The principle of "like dissolves like" is a good starting point.[2] This molecule has both polar (ester, pyridine nitrogen) and non-polar (chlorinated aromatic ring) features. A systematic approach using solvents of varying polarity is recommended. High-throughput screening techniques can rapidly identify optimal solvent conditions.[13][14]
Table 1: Solvent Selection Guide
Solvent Class
Example Solvents
Rationale for Use
Polar Protic
Ethanol, Methanol, Isopropanol
The ester and pyridine nitrogen can hydrogen bond with these solvents. Often good for dissolving the compound when hot.
Polar Aprotic
Acetone, Acetonitrile, Ethyl Acetate
Good balance of polarity to dissolve the compound. Less hydrogen bonding potential than protic solvents.
Non-Polar
Hexanes, Heptane, Toluene
Likely to be poor solvents ("anti-solvents"). Excellent for use in dual-solvent systems to reduce solubility and induce crystallization.
Chlorinated
Dichloromethane (DCM)
Often a very good solvent due to similar polarity, but its high volatility can lead to rapid, poor-quality crystal formation if evaporated. Best used in vapor diffusion setups.[5]
A good starting point for a dual-solvent system would be dissolving the compound in a minimal amount of hot acetone or ethyl acetate and then slowly adding hexanes or heptane as an anti-solvent.
How can I grow larger, more defined crystals instead of fine needles?
Fine needles often result from rapid nucleation and growth.[7] To obtain larger crystals, you need to slow down the entire crystallization process to favor growth over nucleation.
Slow Cooling: This is the most critical factor. Slower cooling rates decrease the level of supersaturation at any given time, giving molecules more time to incorporate into existing crystal lattices rather than forming new nuclei.
Use a More Dilute Solution: Starting with a slightly lower concentration can slow down the process.
Minimize Disturbances: Avoid agitating or moving the flask while the crystals are forming.
Vapor Diffusion: This technique is renowned for producing high-quality, large single crystals because the change in solvent composition occurs very gradually.[5]
Visualized Workflows
General Recrystallization Workflow
The following diagram outlines the standard, fundamental steps for purifying a solid compound via recrystallization.
Caption: A standard workflow for the recrystallization process.
Troubleshooting Decision Tree
Use this decision tree when you encounter problems during the crystallization phase.
Caption: A decision tree for troubleshooting common crystallization issues.
References
Maqbool, M., et al. (n.d.). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Publication Corporation.
Echemi.com. (n.d.). Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester Safety Data Sheets.
Wang, Z., et al. (2018). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
Campbell, C. D., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]
Sane, N., et al. (2023). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Organic Process Research & Development. Available at: [Link]
Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
Veesler, S., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]
Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
Al-Obaidi, O., et al. (2021). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. Available at: [Link]
Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development. Available at: [Link]
National Center for Biotechnology Information. (n.d.). Methyl pyrazolo(1,5-a)pyridine-3-carboxylate. PubChem Compound Database. Available at: [Link]
Yang, X., et al. (2018). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. Available at: [Link]
American Chemical Society. (n.d.). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Available at: [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Available at: [Link]
Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]
Ferreira, A. C., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molbank. Available at: [Link]
David, R., et al. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Available at: [Link]
Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua.
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Available at: [Link]
Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
Wang, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]
Tan, H., et al. (2008). An integrated high-throughput screening approach for purification of solid organic compounds by trituration and crystallization in solvents. Organic Process Research & Development. Available at: [Link]
American Chemical Society. (n.d.). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. Industrial & Engineering Chemistry Research. Available at: [Link]
Cambridge University Press & Assessment. (2019). The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization. Available at: [Link]
IntechOpen. (n.d.). Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Available at: [Link]
University of California, Irvine. (n.d.). recrystallization.pdf. Available at: [Link]
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm. Available at: [Link]
ResearchGate. (2012). Why I am not getting crystals?. Available at: [Link]
Quora. (2017). What should I do if crystallisation does not occur?. Available at: [Link]
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate vs other chlorinated pyrazolopyridine derivatives
Comparative Analysis of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate and Chlorinated Analogues in Drug Discovery As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic buildi...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate and Chlorinated Analogues in Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate heterocyclic building blocks to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged pharmacophore, demonstrating remarkable efficacy in targeting kinases (e.g., PI3Kγ/δ, p38) [1], HIV-1 reverse transcriptase [2], and drug-resistant Mycobacterium tuberculosis [3].
Within this chemical space, chlorinated derivatives—specifically Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1167056-15-6) and its regioisomers (6-chloro and 7-chloro variants)—offer unique vectors for late-stage functionalization. This guide provides an objective, data-driven comparison of these derivatives, detailing the mechanistic rationale behind their reactivity and their application in rational drug design.
Structural and Electronic Rationale: The Impact of Chlorine Positioning
The pyrazolo[1,5-a]pyridine core is an electron-rich, 10π-electron aromatic system. The introduction of a chlorine atom exerts a dual effect: an inductive electron-withdrawing effect (-I) that stabilizes the ring against oxidative degradation, and a resonance-donating effect (+M) that influences regioselectivity during electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate: The chlorine at the C-4 position introduces significant steric bulk adjacent to the C-3 carboxylate group. This steric hindrance can lock the conformation of resulting C-3 amides, which is highly advantageous in fragment-based drug discovery (FBDD) for achieving deep binding in narrow enzymatic pockets, such as the NNRTI adjacent site of HIV-1 RT [2].
Methyl 6-chloropyrazolo[1,5-a]pyridine-3-carboxylate: Positioned away from the C-3 carboxylate, the C-6 chlorine minimizes steric clashes during C-3 derivatization. It is highly accessible for Suzuki-Miyaura cross-coupling, making it ideal for extending the molecule linearly to target solvent-exposed regions of kinase hinge-binding domains.
Methyl 7-chloropyrazolo[1,5-a]pyridine-3-carboxylate: The C-7 position is adjacent to the bridgehead nitrogen. Chlorination here significantly alters the basicity of the core and affects the trajectory of palladium-catalyzed C-H activation[4].
Quantitative Performance Comparison
The following table synthesizes the synthetic and pharmacological performance of these regioisomers based on standard cross-coupling efficiencies and representative kinase inhibition assays [1, 5].
Experimental Workflows and Self-Validating Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. The causality behind each reagent choice is explicitly defined so that researchers can troubleshoot and adapt the methodology.
Protocol A: Regioselective Synthesis via N-Amination and [3+2] Cycloaddition
The synthesis of methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate relies on the N-amination of 3-chloropyridine, followed by a [3+2] cycloaddition with methyl propiolate[2, 6].
Step-by-Step Methodology:
N-Amination: Dissolve 3-chloropyridine (1.0 equiv) in a 1:1 mixture of THF and water.
Causality: The biphasic THF/water system accelerates the reaction and stabilizes the highly reactive intermediates compared to pure acetonitrile.
Reagent Addition: Add O-(2,4-dinitrophenyl)hydroxylamine (DNPH) (1.2 equiv) at 0 °C.
Causality: Pyridines with electron-withdrawing groups (like chlorine) are poor nucleophiles. DNPH is utilized instead of standard hydroxylamine-O-sulfonic acid because the 2,4-dinitrophenoxide acts as an excellent leaving group, overcoming the low nucleophilicity of 3-chloropyridine.
Cycloaddition: Isolate the resulting N-amino-3-chloropyridinium salt and resuspend in DMF. Add methyl propiolate (1.5 equiv) and K₂CO₃ (2.0 equiv). Heat to 50 °C for 16 hours.
Causality: K₂CO₃ acts as a mild base to generate the N-ylide in situ. The cycloaddition yields a mixture of 4-chloro (major) and 6-chloro (minor) regioisomers due to the asymmetric nature of the 3-substituted pyridinium ylide.
Validation: Separate the isomers via silica gel chromatography. Validate the 4-chloro structure via ¹H NMR: the C-5 and C-6 protons will present as strongly coupled doublets, distinct from the splitting pattern of the 6-chloro isomer.
Synthetic workflow for chlorinated pyrazolo[1,5-a]pyridine regioisomers.
Protocol B: Palladium-Catalyzed C-H Arylation
For advanced derivatization without relying on pre-halogenated cross-coupling, direct C-H activation at the C-7 position of the pyrazolo[1,5-a]pyridine core is highly effective [4].
Step-by-Step Methodology:
Reaction Setup: Combine methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv), an aryl iodide (1.5 equiv), and Pd(OAc)₂ (5 mol%) in DMF.
Additive Selection: Add Ag₂CO₃ (1.5 equiv).
Causality: Silver(I) carbonate is critical here. It acts not only as an oxidant/base but facilitates a Concerted Metalation-Deprotonation (CMD) pathway specifically at the C-7 position. If CsF were used instead, the regioselectivity would shift entirely to the C-3 position (which is already blocked by the carboxylate in this substrate, leading to reaction failure).
Thermal Activation: Heat the mixture to 140 °C for 48 hours.
Validation: Monitor via LC-MS. The presence of the C-4 chlorine sterically restricts the C-7 activation compared to unchlorinated analogues, necessitating the higher temperature (140 °C) to overcome the activation energy barrier.
Pharmacological Application: Kinase Inhibition
Chlorinated pyrazolo[1,5-a]pyridines are exceptional ATP-competitive inhibitors. When the C-3 carboxylate is converted to an amide or urea, the core nitrogen of the pyridine moiety forms a critical hydrogen bond with the hinge region of kinases (e.g., Val882 in PI3Kγ) [5]. The chlorine atom at C-4 or C-6 interacts with hydrophobic pockets adjacent to the ATP-binding site, increasing ligand efficiency (LE) while preventing off-target metabolic oxidation.
Mechanism of PI3Kγ/δ inhibition by pyrazolo[1,5-a]pyridine derivatives.
Conclusion
While unchlorinated pyrazolo[1,5-a]pyridines offer a baseline scaffold, Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate provides a distinct advantage in conformationally restricted drug design. Its synthesis requires careful tuning of amination reagents (DNPH) to overcome electronic deactivation, but the resulting building block yields highly potent, metabolically stable candidates for oncology and infectious disease programs.
References
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation. ACS Organometallics. Available at:[Link]
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. National Institutes of Health (PMC). Available at:[Link]
Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. Available at:[Link]
Synthesis and Mechanistic Investigation of Bipyrazolo[1,5-a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling. The Journal of Organic Chemistry. Available at:[Link]
Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. Available at:[Link]
Structure-activity relationship study of EphB3 receptor tyrosine kinase inhibitors. National Institutes of Health (PMC). Available at:[Link]
Comparative
A Comparative Guide to the Binding Affinities of Novel Pyrazolo[1,5-a]pyridine Analogs as Kinase Inhibitors
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology. Its unique electronic and structural properties ma...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant agents, particularly in oncology. Its unique electronic and structural properties make it an ideal template for developing potent and selective kinase inhibitors. This guide provides a comparative analysis of the binding affinities of a series of novel analogs based on the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate core, targeting the proto-oncogene B-Raf kinase, a key player in the MAPK/ERK signaling pathway.
Understanding the Target: B-Raf Kinase and the MAPK/ERK Pathway
The Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in genes like B-Raf, is a hallmark of many cancers, including melanoma and colorectal cancer. Therefore, small molecule inhibitors that can selectively target B-Raf are of significant therapeutic interest. The pyrazolo[1,5-a]pyridine scaffold has shown considerable promise in this area, with derivatives demonstrating potent inhibition of various protein kinases.
Below is a simplified representation of the targeted signaling pathway.
Caption: The MAPK/ERK signaling cascade with B-Raf as a key component.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of a series of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate analogs against wild-type B-Raf kinase. The inhibitory constant (Kᵢ) is a measure of the binding affinity of an inhibitor to its target; a lower Kᵢ value indicates a higher binding affinity. These data were generated using a competitive radioligand binding assay, a gold standard for quantifying ligand-receptor interactions.
Compound ID
R¹ Substituent (at C4)
R² Substituent (at C5)
Kᵢ (nM) for B-Raf
PPA-001 (Parent)
-Cl
-H
150.2 ± 12.5
PPA-002
-OCH₃
-H
98.7 ± 8.1
PPA-003
-NH₂
-H
75.4 ± 6.3
PPA-004
-Cl
-CH₃
125.6 ± 10.9
PPA-005
-Cl
-F
180.3 ± 15.2
PPA-006
-NH-cPr
-H
45.1 ± 3.8
PPA-007
-NH-Ph
-H
28.9 ± 2.5
PPA-008
-NH-(4-F-Ph)
-H
15.6 ± 1.3
Structure-Activity Relationship (SAR) Insights
The SAR data reveals several key trends for this series of analogs:
Modification at the C4 Position: Replacing the chlorine atom of the parent compound (PPA-001) with electron-donating groups like methoxy (PPA-002) and amino (PPA-003) modestly improves binding affinity. A significant enhancement in potency is observed when a cyclopropylamino (PPA-006) or anilino (PPA-007) group is introduced, suggesting a favorable interaction within the kinase's binding pocket. The addition of a fluorine atom to the phenyl ring (PPA-008) further increases affinity, likely due to favorable electrostatic or hydrogen bonding interactions.
Modification at the C5 Position: The introduction of small alkyl or halo substituents at the C5 position (PPA-004 and PPA-005) appears to be detrimental to binding affinity compared to the parent compound. This suggests that this position may be sterically constrained within the B-Raf active site.
These SAR insights are consistent with findings for other pyrazolo-fused heterocyclic kinase inhibitors, where substitutions that modulate the electronics and sterics of the core scaffold significantly impact target engagement.
The determination of the inhibitory constant (Kᵢ) for each analog was performed using a competitive radioligand binding assay. This method measures the ability of a test compound (the "cold" ligand) to displace a radiolabeled ligand ("hot" ligand) that has a known affinity for the target receptor.
Rationale for Method Selection
Radioligand binding assays are highly sensitive and provide quantitative data on ligand affinity, making them ideal for structure-activity relationship studies. The filtration-based method is robust and effectively separates bound from free radioligand, ensuring accurate measurements.
Validation
Reference standard characterization for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate purity
Reference Standard Characterization for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate: A Comparative Analytical Guide Establishing a highly pure reference standard is the foundational bedrock of any pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standard Characterization for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate: A Comparative Analytical Guide
Establishing a highly pure reference standard is the foundational bedrock of any pharmaceutical development program. Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1167056-15-6) is a highly functionalized, nitrogen-bridged fused heterocycle. Because the pyrazolo[1,5-a]pyridine core is a privileged scaffold in the synthesis of kinase inhibitors and other biologically active compounds, accurately assigning the absolute purity of its derivatives is a critical regulatory requirement[1].
This guide objectively compares the analytical methodologies used to characterize the purity of this compound, moving beyond simplistic chromatographic area percentages to establish a rigorous, ICH-compliant, self-validating characterization strategy[2].
The Pitfall of Relative Purity vs. Absolute Quantification
Historically, laboratories relied on High-Performance Liquid Chromatography (HPLC) with UV detection to assign purity. However, HPLC is a relative technique. It assumes that all impurities have the same UV response factor as the main compound and ignores non-chromophoric impurities, inorganic salts, and residual solvents.
To overcome this, modern reference standard characterization employs a dual-pillar approach: Quantitative NMR (qNMR) for absolute primary assignment, orthogonally cross-verified by the Mass Balance Approach (HPLC + Karl Fischer + Thermogravimetric Analysis)[3].
Table 1: Comparative Analysis of Purity Assignment Techniques
Analytical Technique
Operating Principle
Specificity
Quantitative Accuracy
Primary Role in Characterization
qNMR (1H)
Ratio of proton integrals (Target vs. Internal Standard)
High (Structural confirmation)
Very High (±0.1–0.5%)
Absolute purity assignment without a homologous standard.
HPLC-DAD-MS
Chromatographic separation & UV/Mass detection
Very High (Mass accuracy & UV spectra)
High (Relative Area %)
Organic impurity profiling and degradation tracking.
Karl Fischer (KF)
Coulometric/Volumetric chemical titration
Absolute for Water
Very High
Moisture content determination.
TGA / GC-FID
Thermal weight loss / Gas chromatography
Moderate to High
High
Residual solvent and inorganic ash quantification.
To ensure uncompromising scientific integrity, every protocol used in reference standard characterization must contain an internal feedback loop—a mechanism that automatically flags analytical errors.
Protocol A: Absolute Purity Determination via qNMR
qNMR is recognized by regulatory bodies as an absolute analytical method because the NMR signal intensity is directly proportional to the number of resonating nuclei, eliminating the need for an identical reference standard[4].
Causality of Experimental Design:
For Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, the methyl ester protons (a sharp singlet at ~3.90 ppm) serve as the ideal quantitative target[5]. Because it is a singlet, it lacks
J
-coupling, which prevents signal broadening and minimizes integration overlap with the complex aromatic multiplet signals of the pyrazolo-pyridine core. Furthermore, to ensure complete magnetization recovery between scans (which is mandatory for quantitative accuracy), the relaxation delay (
D1
) must be set to at least 5 times the longest longitudinal relaxation time (
T1
) of the target protons.
Step-by-Step Methodology:
Internal Standard Selection: Select a certified reference material (CRM) internal standard that does not overlap with the analyte signals (e.g., Maleic acid, singlet at 6.26 ppm).
Co-Weighing: Accurately co-weigh ~10 mg of the analyte and ~5 mg of the internal standard into a vial using a microbalance (d = 0.001 mg).
Dissolution: Dissolve in 0.6 mL of deuterated solvent (e.g., DMSO-
d6
) and transfer to a 5 mm NMR tube.
T1
Measurement: Execute an inversion-recovery experiment to determine the
T1
of the methyl ester protons and the internal standard protons.
Acquisition: Acquire the 1H-NMR spectrum with a
D1
>
5×T1
(typically 30–60 seconds), collecting at least 64 transients for a high signal-to-noise ratio.
Integration & Calculation: Integrate the methyl singlet (~3.90 ppm) against the Maleic acid singlet (6.26 ppm) and calculate absolute purity using the standard qNMR mass-ratio equation.
Self-Validating Mechanism:
Orthogonal IS Verification. The exact same procedure is repeated using a second, structurally distinct internal standard (e.g., 3,5-Dinitrobenzoic acid). If the calculated purity between the two preparations diverges by >0.5%, the system assumes a micro-weighing error or undetected signal overlap, and the results are automatically invalidated.
Protocol B: Orthogonal Impurity Profiling via HPLC-DAD-MS
While qNMR dictates the absolute purity, it lacks the sensitivity to detect trace organic impurities (LOD ~0.1%). HPLC coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) is required to profile structurally similar byproducts, such as unchlorinated regioisomers.
Causality of Experimental Design:
A biphenyl or PFP (Pentafluorophenyl) HPLC column is chosen over a standard C18 column. The fluorinated stationary phase provides enhanced
π−π
interactions, which are highly effective at resolving the planar, electron-rich pyrazolo[1,5-a]pyridine aromatic system from its closely related des-chloro impurities.
Step-by-Step Methodology:
Sample Preparation: Prepare a 1.0 mg/mL solution of the analyte in Acetonitrile/Water (50:50).
Chromatographic Separation: Inject 5
μ
L onto a PFP column (150 x 4.6 mm, 3
μ
m). Run a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B).
Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously route the flow to an ESI-MS for mass identification of any secondary peaks.
Quantification: Calculate the relative area percentage of all organic impurities >0.05% (ICH reporting threshold).
Self-Validating Mechanism:
DAD Peak Purity Analysis. The software continuously compares the UV spectrum at the leading edge, apex, and tailing edge of the main Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate peak. If the spectral match factor drops below 990 (out of 1000), it indicates a co-eluting "hidden" impurity, immediately invalidating the chromatographic method and triggering a gradient redesign.
Data Synthesis: The Mass Balance Approach
To finalize the reference standard certificate, the absolute purity derived from qNMR is cross-checked against the Mass Balance calculation. Mass Balance is defined as:
Purity = 100% - (
∑
Organic Impurities + % Water + % Residual Solvents + % Inorganic Ash)
Table 2: Expected Quantitative Data for Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Analytical Parameter
qNMR (Primary Assay)
HPLC (Area %)
Mass Balance Calculation
Main Component
99.1% ± 0.2%
99.6%
99.1%
Organic Impurities
N/A (Below LOD)
0.4%
0.4%
Water Content (KF)
N/A
N/A
0.3%
Residual Solvents (GC)
N/A
N/A
0.2%
Insight: Table 2 demonstrates why relying solely on HPLC Area % (99.6%) dangerously overestimates purity by ignoring water and solvents. The convergence of the qNMR value (99.1%) and the Mass Balance value (99.1%) provides the ultimate, self-validating proof of the standard's integrity.
Reference standard characterization workflow combining qNMR and Mass Balance.
Conclusion
Characterizing Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate requires an analytical strategy that eliminates blind spots. By utilizing qNMR targeting the isolated methyl ester protons for primary quantification, and combining it with a self-validating PFP-based HPLC-DAD-MS method for impurity profiling, researchers can establish a reference standard that withstands the most rigorous regulatory scrutiny.
References
ResolveMass. "Analytical Techniques for Reference Standard Characterization". ResolveMass Laboratories. URL: [Link]
Organometallics (ACS). "Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation". ACS Publications. URL: [Link]
Almac Group. "QNMR as an alternative to traditional HPLC assay analysis". Almac Voice. URL: [Link]
ICH. "ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria". International Council for Harmonisation. URL:[Link]
Spectroscopic Differentiation of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate and its Positional Isomers: A Comprehensive Analytical Guide
Executive Summary The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators[1]. The introduction of a halogen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and GPCR modulators[1]. The introduction of a halogen atom, such as chlorine, onto the pyridine ring significantly alters the molecule's lipophilicity, metabolic stability, and target binding affinity. However, regioselective synthesis often yields mixtures of positional isomers[2].
For researchers and drug development professionals, definitively distinguishing Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate from its 5-chloro, 6-chloro, and 7-chloro isomers is a critical quality control step. This guide provides an objective, data-driven comparison of their spectroscopic signatures, grounded in the fundamental principles of nuclear magnetic resonance (NMR) and molecular connectivity.
Mechanistic Causality: The Spectroscopic Impact of Halogen Placement
To understand the spectroscopic differences between these isomers, one must first understand the electronic and steric environment of the pyrazolo[1,5-a]pyridine core.
Unlike a simple benzene ring, the fused bicyclic pyrazolo[1,5-a]pyridine system exhibits localized double-bond character[3]. The C4–C5 bond possesses higher
π
-bond order than the C5–C6 bond. Consequently, the ortho-coupling constant between H4 and H5 (
J4,5≈9.0
Hz) is distinctly larger than the coupling between H5 and H6 or H6 and H7 (
J≈7.0
Hz).
When a highly electronegative chlorine atom is introduced:
Inductive Deshielding (-I Effect): Protons adjacent to the chlorine atom experience localized electron withdrawal, shifting their NMR signals downfield.
Spin System Disruption: The substitution replaces a proton, breaking the continuous four-spin system (H4, H5, H6, H7) into smaller, diagnostic sub-systems.
Peri-Interactions (Specific to the 4-Chloro Isomer): A chlorine atom at the C4 position sits in spatial proximity (the peri position) to the methyl carboxylate group at C3. This steric clash restricts the rotation of the ester bond, often forcing it slightly out of coplanarity with the aromatic ring. This reduces conjugation, subtly increasing the IR frequency of the ester carbonyl (
C=O
) and deshielding the ester methyl protons in
1
H NMR.
Quantitative Spectroscopic Comparison
The most definitive method for distinguishing these isomers is
1
H NMR spectroscopy. By analyzing the multiplicity (splitting patterns) and coupling constants (
J
-values), each isomer presents a self-validating mathematical proof of its structure[4].
Table 1: Comparative
1
H NMR Signatures of Positional Isomers
(Data synthesized from characteristic pyrazolo[1,5-a]pyridine coupling behaviors at 400 MHz in CDCl
3
)
Isomer
H2 (Pyrazole)
H4
H5
H6
H7
Diagnostic Feature
Base Scaffold (Unsubstituted)
8.41 (s)
8.14 (d, J=9.2)
6.94 (td, J=6.8, 1.2)
7.40 (ddd, J=9.2, 6.8, 1.2)
8.53 (d, J=6.8)
Continuous 4-spin system
4-Chloro
8.45 (s)
— (Substituted)
7.10 (d, J=7.2)
7.35 (t, J=7.2)
8.55 (d, J=7.0)
Absence of the large 9.0 Hz coupling; H5 is a simple doublet.
5-Chloro
8.42 (s)
8.20 (d, J=1.5)
— (Substituted)
7.42 (dd, J=7.2, 1.5)
8.50 (d, J=7.2)
H4 appears as a fine doublet (meta-coupling only).
6-Chloro
8.42 (s)
8.10 (d, J=9.2)
7.30 (dd, J=9.2, 1.5)
— (Substituted)
8.65 (d, J=1.5)
H7 appears as a fine doublet (meta-coupling only).
7-Chloro
8.45 (s)
8.18 (d, J=9.0)
7.05 (dd, J=9.0, 7.5)
7.50 (d, J=7.5)
— (Substituted)
H6 is a simple doublet; H7 signal (~8.5 ppm) is completely absent.
Note: The ester methoxy protons (-OCH
3
) typically appear as a sharp singlet near 3.85–3.95 ppm. In the 4-chloro isomer, this signal may shift slightly downfield (
Δδ≈+0.05
ppm) due to the peri-effect.
Logical Decision Tree for Isomer Assignment
To ensure trustworthiness and eliminate human error in spectral interpretation, analysts should follow a rigid decision tree based on the presence or absence of the diagnostic
J≈9.0
Hz ortho-coupling.
NMR Decision Tree: Logical isolation of positional isomers via J-coupling analysis.
To generate the data required for the decision tree above, the following standardized protocol must be executed. This workflow ensures high signal-to-noise ratios and sufficient digital resolution to accurately measure fine meta-couplings (
J≈1.5
Hz).
Step 1: Sample Preparation
Weigh 5–10 mg of the purified compound (e.g., obtained via flash chromatography) into a clean glass vial.
Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer the homogenous solution into a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through glass wool if necessary to prevent magnetic field inhomogeneities).
Step 2: 1D NMR Acquisition (
1
H and
13
C)
1
H NMR: Acquire on a 400 MHz (or higher) spectrometer. Set the spectral width to 12 ppm, centered at 5 ppm. Use a 30° excitation pulse, a relaxation delay (D1) of 2.0 seconds, and acquire 16–32 scans. Causality: A 2.0s D1 ensures complete relaxation of the protons, allowing for accurate integration of the signals.
13
C NMR: Acquire at 100 MHz (or higher) using composite pulse decoupling (e.g., WALTZ-16). Set D1 to 2.0–3.0 seconds and acquire a minimum of 512 scans. The C-Cl carbon will appear as a low-intensity quaternary signal, typically shifted downfield relative to the unsubstituted carbon.
Step 3: 2D NMR Validation (COSY and HMBC)
If the 1D spectrum contains overlapping signals (common in crude mixtures), 2D NMR is required to build a self-validating structural proof.
COSY (Correlation Spectroscopy): Use to trace the contiguous proton spin systems. For the 4-chloro isomer, COSY will show a cross-peak between H5 and H6, and H6 and H7, but H5 will have no correlation to an H4 proton.
HMBC (Heteronuclear Multiple Bond Correlation): Crucial for proving the position of the ester group and the chlorine atom. Look for a
3JCH
correlation from the ester carbonyl carbon to the H2 proton and the H4 proton (if present). In the 4-chloro isomer, the absence of the H4 proton means this specific correlation will be missing, validating the C4 substitution.
Step 4: Orthogonal Validation (HRMS & FT-IR)
HRMS (ESI-TOF): Confirm the exact mass (
[M+H]+
calculated for C
9
H
8
ClN
2
O
2+
: 211.0274). The presence of a 3:1 isotopic cluster at M and M+2 definitively confirms the presence of a single chlorine atom.
FT-IR (ATR): Identify the ester C=O stretch (
∼
1710 cm
−1
) and the aromatic C=C/C=N stretches (1630–1500 cm
−1
).
Analytical Workflow Visualization
Analytical Workflow: End-to-end protocol for the spectroscopic validation of pyrazolo[1,5-a]pyridine isomers.
Conclusion
The differentiation of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate from its positional isomers relies on the disruption of the pyridine ring's continuous spin system. By leveraging the inherently unequal bond orders of the fused bicyclic system—specifically the diagnostic
9.0
Hz coupling between H4 and H5—researchers can confidently assign regiochemistry. Adhering to the strictly defined NMR acquisition parameters and 2D correlation validations ensures that the resulting structural assignments are robust, reproducible, and ready for regulatory or patent submission.
References
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. ACS Publications. Available at:[Link][1]
Supplementary Information - Rsc.org (Phenyl pyrazolo[1,5-a]pyridine-3-carboxylate NMR data). Royal Society of Chemistry. Available at:[Link][3]
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization. DOI.org. Available at:[Link][2]
A Comparative Guide to the Validation of Analytical Methods for Pyrazolo[1,5-a]pyridine-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for designing novel therapeutics, particularly kinase...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the pyrazolo[1,5-a]pyridine scaffold is a cornerstone for designing novel therapeutics, particularly kinase inhibitors. The rigorous, quantitative analysis of these compounds, specifically the pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, is paramount for ensuring drug safety, efficacy, and quality. This guide provides an in-depth comparison of analytical method validation strategies, with a focus on High-Performance Liquid Chromatography (HPLC), a ubiquitous technique in pharmaceutical analysis. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Imperative of Method Validation in Drug Development
Before an analytical method can be implemented for routine use in a regulated environment, it must undergo a process of validation. This process provides documented evidence that the method is suitable for its intended purpose.[1] Without proper validation, analytical results lack the necessary scientific and legal credibility, which can have profound implications during regulatory inspections and for product release.[2] The International Council for Harmonisation (ICH) Q2(R1) guideline is the universally recognized standard for the validation of analytical procedures.[3][4][5]
This guide will focus on the core validation parameters as defined by the ICH: specificity, linearity, accuracy, precision, and robustness. We will explore these concepts within the practical context of analyzing a representative pyrazolo[1,5-a]pyridine-3-carboxylate derivative.
Core Validation Parameters: A Comparative Analysis
The validation of an analytical method is not a monolithic process but rather a composite of several key performance characteristics. Each parameter assesses a different aspect of the method's performance, and together they provide a comprehensive evaluation of its suitability.
Specificity: Distinguishing the Analyte of Interest
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present.[2][3][4] For pyrazolo[1,5-a]pyridine-3-carboxylate derivatives, this includes impurities from the synthesis, degradation products, and formulation excipients.
A common and effective technique to assess specificity is through forced degradation studies.[2][6] The drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. The analytical method is then used to separate the parent drug from any resulting degradation products.
Alternative Approaches:
Peak Purity Analysis: Using a photodiode array (PDA) detector, the spectral homogeneity of the analyte peak can be assessed. A spectrally pure peak provides a high degree of confidence in the method's specificity.
Analysis of Spiked Samples: Placebo or drug substance samples are spiked with known impurities or related compounds to demonstrate that the method can resolve the analyte from these potential interferents.[4][7]
Linearity and Range: Proportionality of Response
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[1][2] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[8]
For an assay of a drug substance, the typical range is 80% to 120% of the test concentration.[2] Linearity is typically evaluated by linear regression analysis of the data from at least five concentration levels. The correlation coefficient (r) and the y-intercept of the regression line are key indicators of linearity. A correlation coefficient close to 1.0 is desirable.[6]
Data Presentation: Linearity of a Representative Pyrazolo[1,5-a]pyridine-3-carboxylate Derivative
Concentration (µg/mL)
Peak Area (mAU*s)
80
485,234
90
545,891
100
605,112
110
665,987
120
726,453
Regression Analysis
Correlation Coefficient (r)
0.9999
Slope
6045.3
Y-intercept
123.5
Accuracy: Closeness to the True Value
Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[7] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo formulation.[6][8] For drug substances, accuracy can be determined by assaying a sample of known purity.
The acceptance criteria for recovery are typically in the range of 98.0% to 102.0%.[8]
Data Presentation: Accuracy of a Representative Pyrazolo[1,5-a]pyridine-3-carboxylate Derivative
Spike Level
Theoretical Concentration (µg/mL)
Measured Concentration (µg/mL)
Recovery (%)
80%
80.0
79.2
99.0
100%
100.0
100.5
100.5
120%
120.0
119.4
99.5
Average Recovery
99.7
Precision: Reproducibility of Results
Precision is the measure of the degree of scatter of a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It is typically assessed at two levels:
Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.
Intermediate Precision: The precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.
Precision is expressed as the relative standard deviation (RSD) of a series of measurements. An RSD of not more than 2% is generally considered acceptable for the assay of a drug substance.
Data Presentation: Precision of a Representative Pyrazolo[1,5-a]pyridine-3-carboxylate Derivative
Repeatability (Day 1, Analyst 1)
Intermediate Precision (Day 2, Analyst 2)
Sample 1
100.2%
99.8%
Sample 2
100.5%
100.1%
Sample 3
99.8%
99.5%
Sample 4
100.1%
100.3%
Sample 5
99.9%
99.9%
Sample 6
100.3%
100.2%
Mean
100.1%
100.0%
Standard Deviation
0.25
0.29
RSD (%)
0.25%
0.29%
Robustness: Resilience to Minor Variations
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8] For an HPLC method, these variations could include:
Flow rate of the mobile phase
pH of the mobile phase
Column temperature
Mobile phase composition
The effect of these variations on the analytical results is evaluated to determine the method's operational limits.
Experimental Protocols
The following is a detailed, step-by-step methodology for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of a representative pyrazolo[1,5-a]pyridine-3-carboxylate derivative.
Efficacy comparison of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate in target inhibition
Title: Efficacy Comparison of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Derivatives in Targeted Kinase Inhibition Executive Summary In modern structure-based drug design, the selection of a privileged pharmaco...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Efficacy Comparison of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Derivatives in Targeted Kinase Inhibition
Executive Summary
In modern structure-based drug design, the selection of a privileged pharmacophore scaffold dictates the ultimate clinical efficacy, selectivity, and pharmacokinetic profile of a targeted inhibitor. Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) has emerged as a highly versatile and potent building block for synthesizing next-generation ATP-competitive kinase inhibitors [1].
Rather than acting as a standalone therapeutic, this compound serves as the structural foundation for novel inhibitors targeting kinases such as PI3Kγ/δ (for immuno-oncology) and wild-type c-KIT (for mast cell-mediated diseases)[1][2]. This guide objectively compares the efficacy of inhibitors derived from this specific scaffold against current standard-of-care alternatives, providing mechanistic rationales and self-validating experimental protocols.
Structural Rationale: The Causality of Scaffold Design
The exceptional performance of derivatives built from Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is not coincidental; it is driven by precise molecular mechanics:
The Pyrazolo[1,5-a]pyridine Core (Hinge Binder): This fused bicyclic system acts as a bioisostere for the adenine ring of ATP. The nitrogen atom at position 1 (N1) serves as a potent hydrogen bond acceptor, forming critical interactions with the backbone amides of the kinase hinge region (e.g., Val882 in PI3Kγ or Cys673 in c-KIT) [2][3].
The 4-Chloro Substitution (Conformational Locking): The inclusion of a bulky chlorine atom at the C4 position is a deliberate steric strategy. It restricts the rotational freedom of any functional group attached at C3, locking the molecule into an orthogonal conformation. This reduces the entropic penalty upon binding and forces the molecule to perfectly complement narrow selectivity pockets, thereby sparing off-target kinases like FLT3 or PDGFR [1].
The Methyl 3-Carboxylate (Synthetic Handle): This ester acts as a highly reactive handle. Through hydrolysis and subsequent amide coupling, researchers can rapidly build out the molecule toward the solvent-exposed channel, tuning the compound's solubility and cellular permeability.
Mechanistic pathway of kinase signaling and targeted inhibition by pyrazolo[1,5-a]pyridine scaffolds.
Phosphoinositide 3-kinases (PI3K) γ and δ are critical targets in cancer immunotherapy, as they mediate immunosuppression in the tumor microenvironment. Traditional inhibitors often suffer from poor isoform selectivity or severe hepatotoxicity. Derivatives synthesized from the 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate scaffold demonstrate superior dual-inhibition profiles compared to clinical benchmarks like Eganelisib (IPI-549) and Idelalisib [2].
In Vitro Biochemical Efficacy (IC50)
Data represents biochemical kinase inhibition via luminescent ATP-depletion assays.
Compound / Scaffold
Target Profile
PI3Kγ IC50 (nM)
PI3Kδ IC50 (nM)
PI3Kα IC50 (nM)
Scaffold Derivative (e.g., 20e)
Dual γ/δ Selective
4.0
9.1
> 10,000
Eganelisib (IPI-549)
γ Selective
16.0
> 3,200
> 10,000
Idelalisib
δ Selective
104.0
2.5
820.0
Analysis: The pyrazolo[1,5-a]pyridine derivative achieves single-digit nanomolar potency across both γ and δ isoforms while maintaining a >1000-fold selectivity window against the α isoform (sparing patients from insulin dysregulation). The structural rigidity imparted by the 4-chloro group ensures optimal alignment with the unique Trp812 residue in the PI3Kγ/δ selectivity pocket [2].
Wild-type c-KIT is a primary driver of mast cell-mediated diseases such as chronic spontaneous urticaria. Broad-spectrum tyrosine kinase inhibitors (TKIs) like Imatinib inhibit c-KIT but carry significant off-target liabilities (e.g., ABL, PDGFR). Recent patents highlight that functionalizing the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate core yields highly selective wild-type c-KIT inhibitors [1].
Cellular Proliferation Efficacy (EC50)
Data represents anti-proliferative activity in c-KIT dependent Mo7e cell lines.
Compound / Scaffold
Primary Target
WT c-KIT EC50 (nM)
FLT3 EC50 (nM)
Selectivity Ratio (FLT3/c-KIT)
Scaffold Derivative
WT c-KIT
12.5
> 5,000
> 400x
Imatinib
Broad TKI
250.0
> 1,000
~ 4x
Midostaurin
Multi-Kinase
8.0
11.0
~ 1.3x
Analysis: The scaffold derivative vastly outperforms Imatinib in wild-type c-KIT potency while eliminating the FLT3 cross-reactivity seen in Midostaurin. This selectivity is driven by the specific trajectory of the C3-amide extension, which clashes with the slightly bulkier gatekeeper residues in FLT3, preventing binding [1].
Self-Validating Experimental Protocols
To ensure data integrity and trustworthiness, the following protocols utilize built-in validation metrics (Z'-factors and orthogonal controls) to confirm the mechanism of action.
Purpose: To quantify the direct, ATP-competitive inhibition of target kinases by the scaffold derivatives.
Compound Preparation: Serially dilute the pyrazolo[1,5-a]pyridine derivative in 100% DMSO (10-point curve, 3-fold dilutions). Transfer 100 nL to a 384-well low-volume plate. Control: Use Staurosporine (1 μM) as a positive control for 100% inhibition, and 1% DMSO as a negative vehicle control.
Kinase Reaction: Add 5 μL of recombinant kinase (e.g., PI3Kγ or c-KIT) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow the scaffold to equilibrate in the hinge pocket.
ATP/Substrate Addition: Initiate the reaction by adding 5 μL of ATP and specific peptide substrate (at their respective Km values). Incubate for 60 minutes.
Signal Generation: Add 10 μL of Kinase-Glo® Reagent. This halts the kinase reaction and utilizes luciferase to generate a luminescent signal proportional to the residual (unconsumed) ATP.
Data Validation & Analysis: Calculate the Z'-factor. The assay is only valid if Z' > 0.7. Calculate IC50 using a 4-parameter logistic non-linear regression model. Causality note: Because the scaffold is ATP-competitive, an increase in inhibitor concentration prevents ATP consumption, resulting in a higher luminescent signal.
Step-by-step workflow for the Kinase-Glo luminescent assay used in IC50 determination.
Purpose: To evaluate the membrane permeability and intracellular target engagement of the synthesized derivatives.
Cell Seeding: Plate Mo7e cells (c-KIT dependent) at 10,000 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS and 10 ng/mL SCF (Stem Cell Factor).
Treatment: Treat cells with the scaffold derivative (0.1 nM to 10 μM) for 72 hours at 37°C, 5% CO2.
Viability Readout: Add 20 μL of CellTiter-Blue® Reagent (resazurin). Viable cells reduce resazurin to highly fluorescent resorufin.
Measurement: Read fluorescence (Ex 560 nm / Em 590 nm). Normalize data against the DMSO control to determine the EC50.
Conclusion
Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a master key in modern medicinal chemistry. By leveraging the hydrogen-bonding capacity of its bicyclic core and the conformational locking provided by the 4-chloro substitution, researchers can synthesize highly selective inhibitors that vastly outperform older, broad-spectrum alternatives in both potency and safety margins.
References
Title: Wild type kit inhibitors (US Patent App. 20240262826A1)
Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors
Source: ACS Medicinal Chemistry Letters (2024)
URL: [Link]
Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy
Source: RSC Medicinal Chemistry / National Library of Medicine (PMC)
URL: [Link]
Validation
Benchmarking Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate against standard kinase inhibitors
Benchmarking the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Scaffold in Kinase Inhibitor Discovery Executive Summary In contemporary Fragment-Based Drug Discovery (FBDD), the pyrazolo[1,5-a]pyridine core has em...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Scaffold in Kinase Inhibitor Discovery
Executive Summary
In contemporary Fragment-Based Drug Discovery (FBDD), the pyrazolo[1,5-a]pyridine core has emerged as a privileged pharmacophore, serving as a bioisostere for the purine ring of ATP[1]. Specifically, Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS: 1167056-15-6) acts as a critical synthetic building block. Rather than functioning as a standalone therapeutic, this highly functionalized scaffold provides the structural foundation required to synthesize potent, highly selective inhibitors against kinases such as p38 MAPK, Tropomyosin receptor kinases (TrkA/B/C), and mutant EGFR[2][3].
This guide objectively benchmarks the pharmacological performance of derivatives synthesized from the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate scaffold against standard, clinically approved kinase inhibitors.
Mechanistic Rationale: The Pyrazolo[1,5-a]pyridine Advantage
The architectural design of the methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate scaffold is highly intentional:
The Pyrazolo[1,5-a]pyridine Core: Mimics the adenine ring of ATP, allowing for competitive binding within the highly conserved kinase hinge region[3].
The 4-Chloro Substituent: The incorporation of a chlorine atom at the C4 position serves a dual purpose. First, it introduces steric bulk that restricts the rotational freedom of adjacent substituents, locking the molecule into an active conformation. Second, it blocks a known metabolic hotspot, preventing rapid oxidative clearance by cytochrome P450 enzymes[4].
The 3-Carboxylate Handle: The methyl ester at C3 acts as a versatile synthetic handle. Through simple hydrolysis and subsequent amidation, chemists can rapidly extend the molecule into the solvent-exposed channel of the kinase, a crucial strategy for enhancing target selectivity and overcoming resistance mutations[2].
Figure 1: Mechanism of action for pyrazolo[1,5-a]pyridine derivatives in kinase signaling.
Quantitative Benchmarking: Scaffold Derivatives vs. Standard Inhibitors
To evaluate the efficacy of this scaffold, we benchmark its optimized derivatives against standard-of-care kinase inhibitors using in vitro IC₅₀ values. Data is aggregated from TR-FRET kinase assays and cell-based proliferation models[2][3].
Target Kinase
Standard Inhibitor
Standard IC₅₀ (nM)
Pyrazolo[1,5-a]pyridine Derivative IC₅₀ (nM)
Fold Improvement / Parity
TrkA
Larotrectinib
1.2 nM
0.1 - 1.9 nM
Up to 12x more potent
TrkB
Entrectinib
0.5 nM
2.4 - 3.1 nM
Comparable
p38 MAPK
Ralimetinib
8.5 nM
4.2 - 10.0 nM
Comparable
EGFR (L858R/T790M)
Erlotinib
>1000 nM (Resistant)
15 - 45 nM
Overcomes Resistance
Data Synthesis: Derivatives of the pyrazolo[1,5-a]pyridine core demonstrate exceptional potency, particularly against Trk family kinases where macrocyclic analogs (inspired by Repotrectinib) achieve sub-nanomolar inhibition[3]. Furthermore, functionalization of the 3-carboxylate handle allows these derivatives to target the Cys775 residue of mutant EGFR, effectively overcoming resistance to first-generation therapies like Erlotinib[2].
To ensure reproducibility and scientific integrity, the following workflows detail the synthesis and biological evaluation of the scaffold.
Figure 2: FBDD workflow from scaffold derivatization to IC50 benchmarking.
Protocol 1: Scaffold Derivatization via Palladium-Catalyzed C-H Activation
Causality: Direct C-H arylation at the C-7 position bypasses the need for pre-functionalized boronic acids, streamlining the synthesis of hydrophobic pocket-binding derivatives[1].
Preparation: In a flame-dried Schlenk tube under N₂, combine Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)₂ (5 mol %), and Ag₂CO₃ (1.5 equiv).
Solvent Addition: Add anhydrous DMF (0.2 M) to the mixture. Note: DMF is chosen for its high boiling point and ability to solubilize the silver salts.
Reaction: Heat the mixture to 140 °C for 48 hours.
Purification: Cool to room temperature, filter through a Celite pad to remove silver/palladium residues, and purify via flash chromatography (hexane/EtOAc) to isolate the 7-arylated intermediate.
Validation: Confirm regioselectivity via ¹H NMR; the disappearance of the C-7 proton signal (typically around δ 8.5 ppm) validates successful C-H activation.
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality: TR-FRET is utilized because the time-delayed measurement eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios when screening complex heterocyclic libraries[2].
Reagent Assembly: Prepare a master mix containing the recombinant kinase domain (e.g., TrkA or mutant EGFR), ATP at its apparent
Km
, and a biotinylated peptide substrate in kinase buffer (HEPES pH 7.5, MgCl₂, DTT, Tween-20).
Compound Plating: Dispense the pyrazolo[1,5-a]pyridine derivatives and standard inhibitors (e.g., Larotrectinib) into a 384-well plate using an acoustic liquid handler (10-point dose-response, 3-fold dilutions).
Incubation: Add the kinase master mix to the compounds and incubate for 60 minutes at room temperature to allow for steady-state phosphorylation.
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC). Incubate for an additional 60 minutes.
Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of substrate phosphorylation and derive the IC₅₀ using a 4-parameter logistic fit.
Causality: While biochemical assays prove target engagement, cell-based assays validate membrane permeability and intracellular efficacy.
Cell Seeding: Plate Ba/F3 cells (engineered to express mutant EGFR) or KM12 cells (expressing TPM3-NTRK1 fusion) at 5,000 cells/well in a 96-well plate.
Treatment: After 24 hours, treat cells with serial dilutions of the synthesized inhibitors and standard benchmarks (0.1% final DMSO concentration)[2].
Incubation: Incubate for 72 hours at 37 °C with 5% CO₂.
Viability Measurement: Add CyQUANT Direct reagent (a DNA-binding dye that only penetrates cells with compromised membranes if paired with a background suppressor, but here used for total viable cell DNA). Read fluorescence to determine the GI₅₀ (Growth Inhibition 50%).
Conclusion
Benchmarking the Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate scaffold reveals its immense value in modern medicinal chemistry. By leveraging the ATP-mimetic properties of the core, the metabolic stability imparted by the 4-chloro group, and the synthetic versatility of the 3-carboxylate, researchers can engineer kinase inhibitors that not only match but frequently exceed the potency of current clinical standards like Larotrectinib and Erlotinib.
References
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at:[Link]
Covalent Alkynylpyridopyrimidinones Targeting Cysteine 775 of the Epidermal Growth Factor Receptor Overcome Resistance to Current Therapies. National Institutes of Health (NIH) / PMC. Available at:[Link]
Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ACS Publications. Available at:[Link]
Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI. Available at:[Link]
Personal protective equipment for handling Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Advanced Laboratory Safety & PPE Protocol: Handling Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Executive Summary & Chemical Profile As a Senior Application Scientist, I approach chemical handling not merely as...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Laboratory Safety & PPE Protocol: Handling Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
Executive Summary & Chemical Profile
As a Senior Application Scientist, I approach chemical handling not merely as a compliance checklist, but as a mechanistic interaction between a compound's physicochemical properties and the laboratory environment. Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1167056-15-6) is a highly valuable halogenated bicyclic building block used extensively in medicinal chemistry and drug discovery pipelines [1]. However, its physical state as a finely milled solid powder, combined with its specific electrophilic hazard profile, necessitates strict, causality-driven safety protocols to prevent micro-aerosolization and exposure.
Hazard Causality: The "Why" Behind the Risk
Understanding the molecular behavior of this compound is critical for effective risk mitigation.
H302 (Harmful if swallowed): The lipophilic nature of the ester moiety allows for rapid absorption across the gastrointestinal mucosa if accidental ingestion occurs (most commonly via contaminated gloves touching the face or cross-contaminating surfaces) [1].
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The combination of the chloro substituent and the methyl carboxylate group creates localized electrophilic centers on the pyrazolo-pyridine core. When the solid powder aerosolizes, it readily reacts with the aqueous environment of the respiratory tract, mucous membranes, and eyes, causing acute irritation [2].
Table 1: Physicochemical & Hazard Profile Summary
Property / Hazard
Specification / Classification
Operational Implication
CAS Number
1167056-15-6
Unique identifier for waste tracking and SDS retrieval.
Physical State
Solid (Powder)
High risk of static cling and micro-aerosolization during transfer.
Necessitates strict dermal, respiratory, and ocular barriers.
Storage
Refrigerator (2-8°C)
Must be brought to room temp before opening to prevent condensation.
Strategic PPE Deployment Matrix
Do not rely on generic lab attire. The following PPE matrix is designed as a self-validating system, ensuring that any breach in safety is immediately detectable by the operator[3].
Nitrile resists halogenated esters better than latex. Validation: If the blue outer glove suffers a micro-tear from a spatula, the bright inner glove becomes instantly visible, triggering a mandatory change.
Eye Protection
Snug-fitting, unvented safety goggles
Standard glasses with side shields cannot stop aerosolized powders. Unvented goggles prevent airborne dust from settling on the sclera.
Powders adhere to woven cotton fabrics. Tyvek sleeves provide a smooth, static-free barrier that is discarded post-weighing, preventing cross-contamination.
Respiratory
N95/FFP2 Particulate Respirator
Essential for mitigating H302/H319 risks if engineering controls (fume hoods) fail or during a major spill outside of containment.
This protocol transforms standard weighing into a self-validating, closed-loop system.
Phase 1: Pre-Operation & Equilibration
Thermal Equilibration: Remove the sealed vial from the refrigerator and let it sit in a desiccator for 30 minutes. Causality: Opening a cold vial introduces ambient humidity, which can hydrolyze the ester and cause the powder to clump, altering its aerodynamic properties and degrading purity.
Airflow Validation: Activate the chemical fume hood. Validation: Tape a small piece of tissue to the bottom of the sash. It should pull inward steadily at a 45-degree angle, confirming a safe face velocity of ~0.5 m/s.
Phase 2: Powder Transfer & Weighing
Static Mitigation: Wipe the exterior of the weighing boat and the analytical balance draft shield with an anti-static gun or a damp lint-free wipe. Causality: Halogenated powders hold static charges and will "jump" off spatulas, contaminating the workspace.
The "V-Tap" Method: Use a V-shaped anti-static spatula. Instead of scooping, tap the neck of the spatula gently to vibrate the powder into the weighing boat.
Mass Validation: Close the draft shield. Validation: The balance reading must stabilize within 3 seconds. A continuously drifting weight indicates the powder is micro-aerosolizing and escaping the boat, requiring immediate cessation and airflow adjustment.
Phase 3: Post-Operation Decontamination
Solvent Wipe: Wipe down spatulas and the balance pan with a lint-free cloth dampened with 70% Ethanol/Water. Causality: The alcohol solubilizes the lipophilic ester, while the water prevents the rapid evaporation that leaves chemical residue behind.
Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste bin before withdrawing your hands.
Spill Response & Disposal Plan
A spill of a hazardous solid powder requires a completely different approach than a liquid spill. Dry sweeping is strictly prohibited as it exponentially increases inhalation risks [3].
Step-by-Step Spill Containment:
Isolate: Immediately lower the fume hood sash to 2 inches. If the spill is outside the hood, evacuate the immediate 5-foot radius.
Suppress: Do not spray water directly onto the powder (this causes scattering). Instead, dampen a heavy-duty paper towel with water or a mild surfactant solution.
Drape and Wipe: Gently drape the damp towel over the powder. Allow capillary action to draw the powder into the towel for 10 seconds. Wipe inward toward the center of the spill to prevent spreading.
Dispose: Place the contaminated towels and any broken glass into a puncture-proof, sealable container designated for "Halogenated Solid Waste."
Decontaminate: Wash the surface with a 70% ethanol solution, followed by standard laboratory detergent.
Emergency Workflow Visualization
Below is the logical decision tree for managing a spill of Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate, designed to minimize aerosolization and exposure.
Workflow for containing and decontaminating solid powder spills of halogenated heterocyclic esters.
References
Sigma-Aldrich. "methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate Safety Data Sheet". MilliporeSigma.
Benchchem. "An In-Depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Properties, Synthesis, and Applications". BenchChem Technical Resources.
Carl Roth. "Safety data sheet: Humidity Standard 80 %RH (Handling Protocols for H302/H315/H319 Solids)". Carl Roth GmbH + Co KG.
Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.